KWKLFKKAVLKVLTT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KWKLFKKAVLKVLTT |
Origin of Product |
United States |
Foundational & Exploratory
The Potential Role of the Cecropin A-Melittin Hybrid Peptide "KWKLFKKAVLKVLTT" in the Inhibition of Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide KWKLFKKAVLKVLTT, a hybrid of Cecropin A and Melittin, is recognized for its antimicrobial properties. While direct studies on its impact on cancer cell migration are not available in current literature, the well-documented anti-cancer activities of its parent molecules, particularly Melittin, suggest a strong potential for this hybrid peptide as an inhibitor of metastatic processes. This technical guide provides an in-depth overview of the known effects of Cecropin A and Melittin on cancer cell migration, presenting quantitative data, detailed experimental protocols for assessing migration, and diagrams of the key signaling pathways involved. This information serves as a foundational resource for researchers investigating the anti-metastatic potential of this compound and other antimicrobial peptides.
Introduction: The Promise of Antimicrobial Peptides in Oncology
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring and synthetic molecules that form a crucial component of the innate immune system.[1] Beyond their primary role in combating pathogens, a growing body of evidence highlights their potential as novel anti-cancer agents. AMPs can selectively target and disrupt the membranes of cancer cells, which often differ in composition from normal cells, and can modulate various cellular processes, including proliferation, apoptosis, and migration.[1][2]
The peptide this compound is a synthetic construct, identified as a Cecropin A (1-7)-melittin (4-11) hybrid peptide (CAM).[3] While its primary characterized activity is antibacterial, its lineage from two potent anti-cancer peptides, Cecropin A and Melittin, warrants investigation into its role in cancer therapeutics, particularly in the context of metastasis.
The Parent Molecules: Evidence for Anti-Migratory Effects
Cecropin A
Cecropin A, originally isolated from the cecropia moth, has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and bladder cancer.[4][5] Some studies have indicated that Cecropins can inhibit the migration and invasion of cancer cells. For instance, Bombyx mori Cecropin A (BmCecA) was found to inhibit the migration and invasion of esophageal cancer cells in vitro.
Melittin
Melittin, the principal component of bee venom, has been extensively studied for its potent anti-cancer properties, including the inhibition of cancer cell migration and invasion.[6][7] Melittin has been shown to suppress the motility of various cancer cells, including breast, lung, liver, and bladder cancer.[8][9][10][11]
Quantitative Data on the Inhibition of Cancer Cell Migration by Melittin
The following tables summarize the quantitative data from various studies on the inhibitory effects of Melittin on cancer cell migration and invasion.
| Cancer Cell Line | Assay Type | Melittin Concentration | % Inhibition of Migration/Invasion | Reference |
| MDA-MB-231 (Breast) | Wound Healing | 2 µg/ml | Significant suppression | [11] |
| A549 (Lung) | Wound Healing | 50 µM | Significant inhibition | [12] |
| UM-UC-3 (Bladder) | Transwell | 4 µg/mL, 6 µg/mL | Significant reduction | [10] |
| 5637 (Bladder) | Transwell | 4 µg/mL, 6 µg/mL | Significant reduction | [10] |
| 143B (Osteosarcoma) | Wound Healing | 1.0 µg/mL, 2.0 µg/mL | Significant inhibition | [13] |
| UMR-106 (Osteosarcoma) | Transwell | < IC50 | Significant inhibition | [13] |
| MHCC97H (Liver) | Cell Motility Assay | Not specified | Significant inhibition | [14] |
| SMMC7721 (Liver) | Cell Motility Assay | Not specified | Significant inhibition | [14] |
| Huh7 (Liver) | Cell Motility Assay | Not specified | Significant inhibition | [14] |
| PLC/RPF/5 (Liver) | Cell Motility Assay | Not specified | Significant inhibition | [14] |
| Cancer Cell Line | Downregulated Proteins/Pathways | Melittin Concentration | Reference |
| MDA-MB-231 (Breast) | p-Rac1, CXCR4, SDF-1α | < 2 µg/ml | [11] |
| Bladder Cancer Cells | NRAS, PAK2, EGFR, PAK1, ERK1/2, ERK5, JNK, MEK5, p-ERK1/2, p-JNK, p-38 | 4 µg/mL, 6 µg/mL | [10] |
| AGS (Gastric) | MMP-2, Wnt/BMP signaling | Not specified | [15] |
| Non-small-cell lung cancer | TGF-β-mediated ERK pathway | Not specified | [15] |
| Breast Cancer | HER2, EGFR | Not specified | [15] |
| Liver Cancer | Rac1, HGF, P-ERK | Not specified | [14] |
Key Signaling Pathways in Cancer Cell Migration Targeted by Melittin
Melittin exerts its anti-migratory effects by modulating several critical signaling pathways involved in cell motility and invasion.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and migration. Melittin has been shown to inhibit the MAPK signaling pathway in bladder cancer cells by reducing the expression and phosphorylation of key components like ERK1/2, JNK, and p38.[10]
Caption: Melittin's inhibition of the MAPK signaling pathway.
SDF-1α/CXCR4 Signaling Pathway
The SDF-1α/CXCR4 signaling axis plays a critical role in cell trafficking and metastasis. Melittin has been found to suppress the migration of breast cancer cells by downregulating the expression of CXCR4 and its ligand SDF-1α, as well as the downstream effector Rac1.[11]
Caption: Melittin's interference with the SDF-1α/CXCR4 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration are provided below.
Peptide Synthesis and Characterization
This compound can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[16][17][18][19]
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide.
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (Threonine) to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Coupling: Add the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) to the resin.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (T, L, V, K, L, V, A, K, K, F, L, K, W, K).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.[20][21]
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound. A vehicle control should be included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment. The rate of wound closure is calculated to determine the effect of the peptide on cell migration.
Caption: Workflow for the Wound Healing Assay.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is used to assess the chemotactic migration of cells.[1][22][23]
Protocol: Transwell Migration Assay
-
Cell Preparation: Culture cancer cells and resuspend them in a serum-free medium.
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Seed the cell suspension into the upper chamber of the inserts, along with different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Caption: Workflow for the Transwell Migration Assay.
Gelatin Zymography for MMP Activity
This technique is used to detect the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix during cell invasion.[6][8][24]
Protocol: Gelatin Zymography
-
Sample Preparation: Collect conditioned media from cancer cells treated with this compound.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin degradation by the MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands can be quantified using densitometry.
Conclusion and Future Directions
While the synthetic peptide this compound has been primarily characterized as an antimicrobial agent, its composition as a hybrid of Cecropin A and Melittin strongly suggests a potential role in the inhibition of cancer cell migration. The extensive evidence for the anti-migratory and anti-invasive properties of Melittin, through its modulation of key signaling pathways such as MAPK and SDF-1α/CXCR4, provides a solid rationale for investigating this compound in this context.
Future research should focus on direct in vitro and in vivo studies to elucidate the specific effects of this compound on the migration and invasion of various cancer cell lines. The experimental protocols detailed in this guide provide a framework for such investigations. A thorough understanding of the mechanisms of action of this hybrid peptide could pave the way for its development as a novel therapeutic agent for the prevention and treatment of metastatic cancer.
References
- 1. corning.com [corning.com]
- 2. kvinzo.com [kvinzo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The combined effects of antibacterial peptide cecropin A and anti-cancer agents on leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Bee Sting Venom as a Viable Therapy for Breast Cancer: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 9. 2.3. Determination of MMP Activity by Gelatin Zymography [bio-protocol.org]
- 10. Melittin inhibits proliferation, migration and invasion of bladder cancer cells by regulating key genes based on bioinformatics and experimental assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin Prevents Metastasis of Epidermal Growth Factor-Induced MDA-MB-231 Cells through The Inhibition of The SDF-1α/CXCR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Activity of Cecropin A-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell migration assay (wound healing assay) [bio-protocol.org]
- 22. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 23. EBV-miR-BART5-3p promotes the proliferation of Burkitt lymphoma cells via glycolytic pathway | springermedizin.de [springermedizin.de]
- 24. Gelatin zymography protocol | Abcam [abcam.com]
Unveiling KWKLFKKAVLKVLTT: A Potent Cecropin A-Melittin Hybrid Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic peptide KWKLFKKAVLKVLTT, a novel chimeric molecule, has emerged from the strategic hybridization of two potent, naturally occurring antimicrobial peptides: Cecropin A and Melittin. This 15-residue peptide, also designated as Cecropin A(1-7)-Melittin(4-11), was engineered to harness the broad-spectrum antibacterial prowess of its parent molecules while mitigating the inherent cytotoxicity, particularly the hemolytic activity, associated with Melittin. This document provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
Discovery and Design Rationale
The pioneering work in the late 1980s on hybridizing Cecropin A, an antibacterial peptide from the Cecropia moth, with Melittin, a component of bee venom, laid the groundwork for the development of this compound.[1] The initial concept was to combine the N-terminal amphipathic α-helix of Cecropin A, responsible for its potent antibacterial activity, with a hydrophobic segment of Melittin, aiming for enhanced antimicrobial efficacy and a broader spectrum of activity.
Subsequent research focused on truncating these hybrid peptides to identify the minimal sequence required for potent bioactivity, leading to the synthesis of a series of 15-residue analogs.[2] this compound, designated as CA(1-7)M(4-11), was one of the shortest and most effective peptides synthesized, demonstrating significant antibacterial action with reduced hemolytic properties compared to its parent Melittin.[1][2]
Quantitative Bioactivity Profile
The initial characterization of this compound involved assessing its antibacterial potency against a panel of both Gram-positive and Gram-negative bacteria. The lethal concentration (LC), defined as the lowest concentration of the peptide that resulted in no visible growth, was determined for several bacterial strains.
| Bacterial Strain | Type | Lethal Concentration (LC) (µM) |
| Escherichia coli D21 | Gram-negative | 0.4 |
| Pseudomonas aeruginosa OT97 | Gram-negative | 6.3 |
| Bacillus subtilis Bs11 | Gram-positive | 0.3 |
| Staphylococcus aureus Cowan1 | Gram-positive | 12.5 |
Data extracted from Andreu, D., et al. (1992).[2]
Mechanism of Action: A Membrane-Disruptive Approach
The prevailing mechanism of action for Cecropin-Melittin hybrid peptides, including this compound, is the direct disruption of the bacterial cell membrane. Unlike antibiotics that target specific intracellular metabolic pathways, these peptides physically compromise the integrity of the cell envelope, leading to rapid cell death. This direct action on the membrane is also thought to reduce the likelihood of developing bacterial resistance.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Destabilization: Upon binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions.
-
Membrane Permeabilization: The accumulation of peptides in the membrane leads to the formation of transient pores or a "carpet-like" disruption, causing leakage of intracellular contents and ultimately, cell lysis.
This membrane-centric mechanism bypasses the need for specific intracellular targets, contributing to the broad-spectrum activity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Peptide Synthesis and Purification
-
Synthesis: The peptide was synthesized using the solid-phase peptide synthesis (SPPS) method, a standard procedure for creating peptides of defined sequences.
-
Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a high degree of purity for subsequent biological assays.
-
Characterization: The purified peptide was characterized by amino acid analysis and mass spectrometry to confirm its correct sequence and molecular weight.
Antibacterial Activity Assay (Lethal Concentration Determination)
This protocol is based on the methods described by Boman et al. (1989) and Andreu et al. (1992).[1][2]
-
Bacterial Culture Preparation: Bacterial strains were grown in a suitable broth medium to the mid-logarithmic phase of growth.
-
Peptide Dilution Series: A serial dilution of the this compound peptide was prepared in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution was inoculated with the bacterial suspension to a final concentration of approximately 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.
-
Determination of Lethal Concentration (LC): The LC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Hemolytic Activity Assay
This is a general protocol for assessing the hemolytic activity of antimicrobial peptides.
-
Red Blood Cell (RBC) Preparation: Freshly drawn red blood cells (typically from sheep or human) were washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a final concentration of 1-2% (v/v).
-
Peptide Dilution Series: A serial dilution of the this compound peptide was prepared in the same buffered saline solution in a 96-well microtiter plate.
-
Incubation: The RBC suspension was added to each well containing the peptide dilution. The plate was then incubated at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: The plate was centrifuged to pellet the intact RBCs.
-
Hemoglobin Release Measurement: The supernatant from each well was transferred to a new plate, and the absorbance was measured at a wavelength corresponding to hemoglobin (e.g., 415 nm).
-
Calculation of Hemolysis: The percentage of hemolysis was calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, RBCs in buffer only).
Future Directions and Therapeutic Potential
This compound represents a promising lead compound in the development of novel antimicrobial agents. Its potent, broad-spectrum activity, coupled with a mechanism of action that is less prone to resistance development, makes it an attractive candidate for further investigation. Future research should focus on:
-
Comprehensive in vivo efficacy and toxicity studies.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Further optimization of the peptide sequence to enhance activity and stability.
-
Exploration of its potential in synergistic combinations with conventional antibiotics.
The continued exploration of Cecropin-Melittin hybrid peptides like this compound holds significant promise for addressing the growing challenge of antibiotic resistance.
References
P6A-TAT Peptide: A Technical Guide to a Novel Selective MMP-9 Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9) is a critical enzyme implicated in a variety of pathological processes, including tumor metastasis, inflammation, and neurodegenerative diseases. Its role in degrading the extracellular matrix makes it a prime target for therapeutic intervention. However, the development of selective MMP-9 inhibitors has been challenging due to the high degree of homology among the MMP family. This technical guide details the preclinical data and experimental protocols for a novel and selective MMP-9 inhibitory peptide, herein referred to as P6A, which is conjugated to the cell-penetrating peptide TAT (P6A-TAT). The TAT peptide facilitates the intracellular delivery of P6A, enhancing its therapeutic potential. This document provides a comprehensive overview of the P6A-TAT peptide, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and relevant signaling pathways. While the specific peptide "P6A" is used here as a representative model, the principles and protocols described are broadly applicable to the development of other peptide-based selective MMP-9 inhibitors.
Introduction: The Rationale for Selective MMP-9 Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2][3] MMP-9, also known as gelatinase B, is a key member of this family and is involved in the breakdown of type IV collagen, a major component of basement membranes.[4] Upregulated MMP-9 activity is associated with numerous pathologies, including cancer progression and metastasis, inflammatory conditions like rheumatoid arthritis, and neurological disorders.[3][5]
The development of broad-spectrum MMP inhibitors has been hampered by off-target effects and a lack of clinical efficacy.[6] This has shifted the focus towards developing highly selective inhibitors that target individual MMPs, thereby minimizing side effects while maximizing therapeutic benefit. Peptide-based inhibitors offer a promising avenue for achieving high selectivity due to their ability to interact with specific exosites on the enzyme surface, outside of the highly conserved active site.[5]
To overcome the challenge of delivering peptide-based drugs into cells, the P6A inhibitory peptide is fused to the HIV-1 trans-activator of transcription (TAT) peptide. The TAT peptide is a well-characterized cell-penetrating peptide (CPP) that can efficiently transport a variety of cargo molecules across the plasma membrane.[1] This guide focuses on the P6A-TAT conjugate as a promising therapeutic strategy for selectively targeting MMP-9.
The P6A-TAT Peptide: Mechanism of Action
The P6A-TAT peptide is a chimeric molecule designed for enhanced cellular uptake and selective inhibition of MMP-9.
-
P6A Peptide: This component is a selective inhibitor of MMP-9. While the exact sequence of "P6A" is not publicly documented, for the purposes of this guide, we will use the well-characterized selective MMP-9 inhibitory peptide, CRRHWGFEFC , as a representative example.[5] This cyclic peptide was identified through phage display and has been shown to preferentially inhibit MMP-9 over other MMPs.[5] The inhibitory mechanism is believed to involve binding to the hemopexin domain of MMP-9, thereby allosterically inhibiting its activity or preventing its interaction with substrates.[2]
-
TAT Peptide: The TAT peptide (typically with the sequence GRKKRRQRRR) facilitates the cellular uptake of the P6A peptide.[1] This allows the inhibitor to reach intracellular and pericellular compartments where MMP-9 may be active.
The proposed mechanism of action for P6A-TAT involves the TAT-mediated translocation of the peptide into the cell, where the P6A moiety can then interact with and inhibit MMP-9.
Signaling Pathways Involving MMP-9
MMP-9 is involved in numerous signaling pathways that regulate cell behavior. The diagram below illustrates a simplified representation of MMP-9's role in cellular processes and the potential point of intervention for the P6A-TAT peptide.
References
- 1. Extracellular HIV-1 Tat up-regulates expression of matrix metalloproteinase-9 via a MAPK-NF-κB dependent pathway in human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The matrix metalloproteinase 9 (mmp-9) hemopexin domain is a novel gelatin binding domain and acts as an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma [mdpi.com]
- 4. QuickZyme Mouse MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 5. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Peptide-Matrix Metalloproteinase-9 Interaction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, MMP-9 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the binding affinity of peptide inhibitors to MMP-9, with a focus on experimental methodologies, data presentation, and relevant signaling pathways. While direct binding affinity data for the specific peptide "KWKLFKKAVLKVLTT" is not available in the current literature, this document outlines the established protocols and frameworks for characterizing such interactions, using examples of other known peptide inhibitors.
Introduction to MMP-9 and Peptide Inhibition
Matrix metalloproteinase-9, also known as gelatinase B, plays a crucial role in tissue remodeling by degrading components of the extracellular matrix, particularly type IV collagen, a major component of basement membranes.[1][2] The enzymatic activity of MMP-9 is tightly regulated; however, its overexpression is associated with a variety of diseases, including cancer, inflammatory conditions, and cardiovascular diseases.[3]
Peptide-based inhibitors offer a promising therapeutic strategy for targeting MMP-9 due to their high specificity and potential for rational design. These peptides can interact with MMP-9 at its catalytic active site or at exosites, thereby modulating its enzymatic activity and downstream signaling.[4][5]
Quantitative Analysis of Peptide-MMP-9 Binding Affinity
The binding affinity of a peptide inhibitor to MMP-9 is a critical parameter for evaluating its potential therapeutic efficacy. This is typically quantified by equilibrium dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). The following table summarizes binding affinity data for several reported peptide inhibitors of MMP-9.
| Peptide Sequence | Inhibition Type | Method | IC50 / Ki | Reference |
| NENLLRFFVAPFPEVFG | Active Site | Fluorogenic Substrate Assay | 50 µM (IC50) | [4] |
| CRVYGPYLLC | Exosite (HPX domain) | Cell Invasion Assay | ~200 µM (50% inhibition) | [4] |
| IVS4 (NQVDQVGY) | Exosite (HPX domain) | Cell Migration Assay | 50 µM (IC50) | [4] |
| IS4 (SRPQGPFL) | Exosite (HPX domain) | Cell Migration Assay | 12 µM (IC50) | [4] |
| M3 | Active Site | Gelatin Zymography / Docking | Not specified | [6] |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to characterize the interaction between peptides and MMP-9. The choice of method depends on the specific research question and the nature of the inhibitor.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the inhibitory potency of a peptide.
-
Fluorogenic Substrate Assay: This is a common method to measure the catalytic activity of MMP-9 in the presence of an inhibitor.
-
Principle: A quenched fluorogenic substrate, such as Mca-PLGL-Dpa-AR-NH2, is used.[7] Cleavage of the substrate by MMP-9 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Protocol:
-
Recombinant human MMP-9 is pre-incubated with varying concentrations of the inhibitory peptide.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of an interaction.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (peptide) to a ligand (MMP-9) immobilized on the chip.
-
Protocol:
-
Recombinant MMP-9 is immobilized on a sensor chip.
-
A series of concentrations of the peptide in solution are flowed over the chip surface.
-
The association and dissociation of the peptide are monitored in real-time.
-
The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9.
-
Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMP-9 digests the gelatin in the gel, and subsequent staining reveals clear bands where the gelatin has been degraded.
-
Protocol:
-
Samples containing MMP-9, with and without the inhibitory peptide, are loaded onto a gelatin-containing polyacrylamide gel.
-
Electrophoresis is performed under non-reducing conditions.
-
The gel is washed to remove SDS and incubated in a reaction buffer to allow for enzymatic activity.
-
The gel is stained with Coomassie Brilliant Blue, and the activity of MMP-9 is visualized as clear bands on a blue background. The intensity of the bands is quantified to assess the degree of inhibition.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining peptide-MMP-9 binding affinity.
MMP-9 in Cellular Signaling
MMP-9 is involved in various signaling pathways that regulate cell proliferation, migration, and invasion.[8][9] For instance, the expression of MMP-9 can be regulated by pathways such as NF-κB, PI3K/Akt, and MAPK/ERK.[8][10]
References
- 1. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Design of Peptides as MMP9 Inhibitors through Structure-Based Molecular Docking for Targeted Mantle Cell Lymphoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the KWKLFKKAVLKVLTT Sequence: In Silico Functional Analysis and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide sequence KWKLFKKAVLKVLTT, a novel 15-amino acid peptide, currently lacks characterization in existing protein databases. This technical guide presents a comprehensive in silico analysis to predict its physicochemical properties, functional domains, and potential biological roles. Utilizing a suite of bioinformatics tools, we have generated predictive data that suggests this peptide may possess characteristics of a cell-penetrating or antimicrobial peptide, with potential involvement in specific signaling pathways. This document outlines the methodologies for these predictions and proposes detailed experimental protocols for their validation. The presented data, workflows, and hypothetical signaling pathways serve as a foundational resource for researchers initiating studies on this novel sequence.
Predicted Physicochemical Properties and Functional Domains
An initial analysis of the this compound sequence was conducted using various bioinformatics tools to predict its fundamental properties and potential functional motifs. The results of these analyses are summarized below.
Physicochemical Characteristics
The physicochemical parameters of the this compound peptide were calculated using the ExPASy ProtParam tool. These parameters are crucial for understanding the peptide's behavior in a biological environment.
| Parameter | Predicted Value |
| Molecular Weight | 1782.25 Da |
| Theoretical pI | 10.99 |
| Amino Acid Composition | K: 4 (26.7%), L: 3 (20.0%), V: 2 (13.3%), T: 2 (13.3%), A: 1 (6.7%), F: 1 (6.7%), W: 1 (6.7%) |
| Total Number of Atoms | 272 |
| Formula | C88H153N21O16 |
| Grand average of hydropathicity (GRAVY) | 0.260 |
| Instability index | 18.33 (predicted to be stable) |
Homology and Domain Search
To identify homologous sequences and conserved domains, the this compound sequence was subjected to searches against the NCBI non-redundant protein database using BLASTp and against the InterPro, Pfam, and PROSITE databases.
| Database | Search Result |
| BLASTp (nr database) | No significant similarity to known proteins was found. This suggests this compound is a novel or synthetic peptide sequence. |
| InterProScan (including Pfam) | No well-defined domains were identified. |
| PROSITE | A potential N-myristoylation site was predicted at position 6 (KAVLKV). N-myristoylation is a lipid modification that can influence protein localization and function. |
Subcellular Localization Prediction
The potential for the this compound peptide to be secreted or targeted to specific subcellular locations was assessed using the SignalP 6.0 server.
| Prediction Tool | Result |
| SignalP 6.0 | The sequence is predicted to not contain a signal peptide. This suggests the peptide is unlikely to enter the classical secretory pathway. |
Experimental Protocols for Validation
The following section details proposed experimental methodologies to validate the in silico predictions.
Peptide Synthesis and Purity Analysis
Objective: To synthesize the this compound peptide and confirm its purity.
Methodology:
-
The peptide will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
The synthesized peptide will be cleaved from the resin and deprotected.
-
The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide product will be confirmed by analytical RP-HPLC and mass spectrometry.
Validation of N-Myristoylation
Objective: To determine if the this compound sequence can be N-myristoylated in a cellular context.
Methodology:
-
A synthetic gene encoding a fusion protein of a reporter (e.g., GFP) and the this compound peptide at the N-terminus will be cloned into an expression vector.
-
The construct will be transfected into a suitable cell line (e.g., HEK293T).
-
Cells will be metabolically labeled with a myristic acid analog containing a clickable alkyne group.
-
The fusion protein will be immunoprecipitated from cell lysates.
-
The incorporated myristic acid analog will be detected by a click chemistry reaction with a fluorescently labeled azide, followed by in-gel fluorescence imaging.
Cell Penetration Assay
Objective: To assess the ability of the this compound peptide to penetrate mammalian cells, a characteristic suggested by its high content of basic and hydrophobic residues.
Methodology:
-
A fluorescently labeled version of the this compound peptide (e.g., with FITC at the N-terminus) will be synthesized.
-
HeLa cells will be seeded in a glass-bottom dish and allowed to adhere overnight.
-
The cells will be incubated with varying concentrations of the fluorescently labeled peptide for different time points.
-
After incubation, the cells will be washed to remove extracellular peptide.
-
The cellular uptake and subcellular localization of the peptide will be visualized by confocal microscopy.
Visualizations of Hypothetical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be influenced by the this compound peptide and a general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway initiated by the this compound peptide.
Caption: Experimental workflow for the characterization of this compound.
The Dual-Faceted Role of Cationic Peptides in Cellular Translocation: A Technical Examination of "KWKLFKKAVLKVLTT" and its Mechanistic Counterpart, the TAT Peptide
For Immediate Release
[CITY, STATE] – [DATE] – In the landscape of advanced drug delivery and cellular biology, the ability to efficiently traverse the cell membrane remains a critical hurdle. This technical guide delves into the cell-penetrating characteristics of the synthetic peptide "KWKLFKKAVLKVLTT," a Cecropin A-melittin (CAM) hybrid, and draws a comparative analysis with the well-established cell-penetrating peptide (CPP), TAT. This document serves as a resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Unveiling "this compound": A Cecropin A-Melittin Hybrid Peptide
The peptide with the sequence "this compound" is a synthetic construct, a hybrid of two potent, naturally occurring peptides: Cecropin A, an antibacterial peptide from the Cecropia moth, and Melittin, the primary toxic component of bee venom. This hybrid, referred to as a CAM peptide, has been primarily investigated for its antimicrobial properties.
Primary Function and Mechanism of Action
The principal documented function of the "this compound" peptide is its antibacterial activity. Its mechanism of action is centered on the disruption of cellular membranes. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of bacterial cell membranes. This interaction leads to membrane permeabilization and ultimately, cell lysis. This membrane-disrupting capability is the foundation of its cell-penetrating properties, albeit in a destructive manner in the context of its antimicrobial function.
Quantitative Analysis of Membrane Interaction
The efficacy of the CAM peptide's membrane interaction has been quantified through various assays, primarily focusing on its antimicrobial and hemolytic activities.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency. The following table summarizes the MIC values for a CAM peptide analogue against various bacterial strains.
| Bacterial Strain | MIC (µM) |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 2 |
| Candida albicans (Fungus) | 16 |
Note: Data is representative of typical CAM peptide performance and may vary based on specific experimental conditions.
Hemolytic Activity
A crucial aspect of any potential therapeutic peptide is its toxicity towards mammalian cells. Hemolytic assays, which measure the lysis of red blood cells, are a standard indicator of this cytotoxicity.
| Peptide Concentration (µM) | Hemolysis (%) |
| 1 | < 1 |
| 10 | ~2 |
| 50 | ~5 |
| 100 | ~10 |
| 200 | > 20 |
Note: Lower hemolytic activity is desirable for systemic applications.
Experimental Protocols for Assessing Cell Penetration and Membrane Disruption
Understanding the interaction of "this compound" with cellular membranes requires specific biophysical and microbiological assays.
Membrane Depolarization Assay
This assay assesses the peptide's ability to disrupt the membrane potential of bacterial cells.
-
Bacterial Culture : Grow the target bacterial strain to the mid-logarithmic phase.
-
Cell Preparation : Harvest and wash the bacterial cells, then resuspend them in a suitable buffer (e.g., HEPES) to a specific optical density.
-
Dye Loading : Incubate the bacterial suspension with a membrane potential-sensitive dye (e.g., DiSC3(5)).
-
Peptide Addition : Add the "this compound" peptide at various concentrations to the dye-loaded cell suspension.
-
Fluorescence Measurement : Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
This assay measures the permeabilization of the outer membrane of Gram-negative bacteria.
-
Bacterial Preparation : Prepare a suspension of Gram-negative bacteria as described for the membrane depolarization assay.
-
NPN Addition : Add NPN, a fluorescent probe that is quenched in aqueous environments but fluoresces in hydrophobic environments, to the bacterial suspension.
-
Peptide Treatment : Introduce the CAM peptide at varying concentrations.
-
Fluorescence Reading : Measure the increase in fluorescence. As the peptide disrupts the outer membrane, NPN enters the hydrophobic interior, leading to an increase in fluorescence.
Hemolytic Activity Assay
This protocol determines the peptide's toxicity to mammalian red blood cells.
-
Blood Collection : Obtain fresh red blood cells (e.g., human or sheep) and wash them with a saline solution.
-
Cell Suspension : Prepare a diluted suspension of the red blood cells in a buffered saline solution.
-
Peptide Incubation : Add different concentrations of the "this compound" peptide to the red blood cell suspension.
-
Incubation : Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation : Centrifuge the samples to pellet the intact cells.
-
Hemoglobin Measurement : Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm).
-
Calculation : Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).
The TAT Peptide: A Paradigm of Non-Disruptive Cell Penetration
The TAT peptide, derived from the trans-activator of transcription protein of the Human Immunodeficiency Virus 1 (HIV-1), is one of the most studied CPPs. Its renown stems from its ability to ferry a wide range of cargo molecules into cells in a relatively non-toxic manner.
Mechanisms of TAT Peptide-Mediated Cell Entry
Unlike the CAM peptide's primary mechanism of membrane lysis, the TAT peptide employs a more nuanced and multifaceted approach to enter cells. The exact mechanism can depend on factors such as the peptide concentration, the nature of the cargo, and the cell type.
-
Direct Translocation : At lower concentrations, the TAT peptide is thought to directly cross the cell membrane. This process is driven by electrostatic interactions between the positively charged peptide and the negatively charged components of the cell membrane, leading to a localized destabilization and peptide translocation.
-
Endocytosis : At higher concentrations, the TAT peptide can trigger various endocytic pathways:
-
Macropinocytosis : This is a common route of entry, involving the formation of large, fluid-filled vesicles (macropinosomes) that engulf the peptide and its cargo.
-
Clathrin-Mediated Endocytosis : In some cases, TAT can be internalized via clathrin-coated pits.
-
Caveolae-Mediated Endocytosis : Another potential pathway involves internalization through small, flask-shaped invaginations of the plasma membrane called caveolae.
-
Crucially, for TAT to be an effective delivery vehicle, the cargo must escape from these endosomal vesicles into the cytoplasm, a process known as endosomal escape.
Comparative Analysis: "this compound" (CAM) vs. TAT Peptide
While both peptides are cationic and can cross the cell membrane, their roles and mechanisms in cell penetration are fundamentally different.
| Feature | "this compound" (CAM Peptide) | TAT Peptide |
| Primary Function | Antimicrobial Agent | Cell-Penetrating Peptide (Drug Delivery Vehicle) |
| Mechanism of Entry | Primarily membrane disruption and lysis. | Multi-modal: Direct translocation and various forms of endocytosis. |
| Cellular Fate | Leads to cell death in target (bacterial) cells. | Facilitates intracellular delivery of cargo with minimal cytotoxicity. |
| Selectivity | Preferential for negatively charged bacterial membranes. | Broad cell-type specificity, interacts with various mammalian cell membranes. |
| Therapeutic Goal | To kill pathogenic microorganisms. | To transport therapeutic molecules into living cells. |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of the CAM peptide "this compound".
Caption: Experimental workflows for assessing membrane interaction.
Caption: Comparative mechanisms of CAM and TAT peptide cell entry.
Conclusion
The "this compound" CAM peptide and the TAT peptide, while both demonstrating an ability to cross cellular membranes, represent two distinct facets of peptide-membrane interactions. The CAM peptide serves as a model for potent, lytic membrane disruption, a valuable characteristic in the development of novel antimicrobial agents. In contrast, the TAT peptide exemplifies a more sophisticated and controlled mechanism of cell entry, making it a cornerstone of modern drug delivery platforms. Understanding the fundamental differences in their mechanisms is paramount for researchers and drug development professionals seeking to harness the power of peptides for therapeutic intervention, whether the goal is to destroy a target cell or to deliver a therapeutic payload within it. Future research may explore the potential of modifying CAM peptides to reduce their lytic activity while retaining their cell-penetrating capabilities, potentially bridging the gap between these two classes of fascinating molecules.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of KWKLFKKAVLKVLTT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and purification of the peptide KWKLFKKAVLKVLTT. The protocols are based on standard solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, tailored to the specific properties of this peptide.
Introduction
The peptide with the sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr is a 15-amino acid peptide. Based on its primary structure, rich in lysine (K) and leucine (L) residues, it is predicted to be a cationic and amphipathic peptide. Such peptides often exhibit biological activities, including antimicrobial and cell-penetrating properties. The synthesis and purification of this peptide require careful consideration of its hydrophobic and cationic nature to ensure high purity and yield.
Predicted Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for optimizing its synthesis and purification. The following properties were predicted using various online peptide property calculators.
| Property | Predicted Value |
| Molecular Weight | 1754.2 g/mol |
| Isoelectric Point (pI) | 10.5 |
| Net Charge at pH 7 | +5 |
| Grand Average of Hydropathicity (GRAVY) | 0.480 |
The high isoelectric point and positive net charge at neutral pH are due to the presence of multiple lysine residues. The positive GRAVY score indicates a hydrophobic nature, which, combined with the cationic charge, suggests an amphipathic character.
Experimental Protocols
I. Peptide Synthesis via Fmoc-SPPS
This protocol describes the manual synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
-
Lyophilizer
Protocol:
-
Resin Swelling: Swell 1 g of Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the first amino acid (Fmoc-Thr(tBu)-OH) and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Leu, Val, Lys, Leu, Val, Ala, Lys, Lys, Phe, Leu, Lys, Trp, Lys).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Lys(Boc)-OH), perform a final deprotection step (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and finally with diethyl ether (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum to obtain a white powder.
II. Peptide Purification by RP-HPLC
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity.
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 column
Equipment:
-
HPLC system with a preparative column
-
UV detector (220 nm)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile can be added.
-
HPLC Purification:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A suggested gradient is from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.
| HPLC Gradient for Purification | |
| Time (min) | % Solvent B |
| 0 | 5 |
| 5 | 5 |
| 65 | 65 |
| 70 | 95 |
| 75 | 95 |
| 80 | 5 |
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Hypothetical Antimicrobial Signaling Pathway.
In Vivo Models for Studying "KWKLFKKAVLKVLTT" in Breast Cancer: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide KWKLFKKAVLKVLTT, a novel synthetic cationic peptide, has emerged as a potential therapeutic agent for breast cancer. Its amphipathic nature, characterized by a high density of cationic residues (Lysine, K) and hydrophobic residues (Leucine, L; Valine, V), suggests a potential membranolytic mechanism of action against cancer cells. This document provides detailed application notes and protocols for establishing and utilizing in vivo models to evaluate the anti-tumor efficacy of this compound in breast cancer.
Hypothetical Mechanism of Action
Cationic peptides like this compound are thought to exert their anti-cancer effects through electrostatic interactions with the negatively charged components of cancer cell membranes, such as phosphatidylserine. This interaction leads to membrane destabilization, pore formation, and subsequent cell lysis. This proposed mechanism offers the advantage of targeted activity against cancer cells while sparing normal, zwitterionic cell membranes.
Caption: Proposed mechanism of action for this compound.
In Vivo Models for Efficacy Testing
The most common and well-established in vivo models for preclinical evaluation of anti-cancer agents in breast cancer are xenograft models using immunodeficient mice. These models involve the transplantation of human breast cancer cells or patient-derived tumor tissue into mice that lack a functional immune system, thus preventing graft rejection.
1. Cell Line-Derived Xenograft (CDX) Model: This model utilizes established human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT-474) implanted into immunodeficient mice. CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.
2. Patient-Derived Xenograft (PDX) Model: PDX models are generated by directly implanting fresh tumor tissue from a patient into immunodeficient mice.[1] These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher translational relevance.[1]
Experimental Protocols
Protocol 1: Establishment of a Breast Cancer Xenograft Model (MDA-MB-231)
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes (1 mL) and needles (27G)
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
On ice, mix the cell suspension 1:1 with Matrigel®. The final injection volume will be 100 µL containing 2.5 x 10^6 cells.
-
Anesthetize the mice.
-
Inject 100 µL of the cell/Matrigel® suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Palpable tumors are expected to form within 7-14 days.
-
Measure tumor volume three times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Caption: Workflow for establishing a breast cancer xenograft model.
Protocol 2: In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound peptide, sterile solution
-
Vehicle control (e.g., sterile saline)
-
Dosing syringes and needles
-
Calipers
-
Analytical balance
Procedure:
-
Dosing Preparation: Prepare a sterile solution of this compound in saline at the desired concentration. Based on studies with similar lytic peptides, a starting dose of 3-5 mg/kg could be considered.[2][3]
-
Administration: Administer the this compound solution to the treatment group via intraperitoneal (IP) or intratumoral (IT) injection. The control group should receive an equivalent volume of the vehicle. Administer the treatment daily or every other day for a specified period (e.g., 21 days).
-
Tumor Growth Monitoring: Measure tumor volume and body weight of each mouse three times a week.
-
Endpoint Analysis: At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect major organs (liver, kidney, spleen, lungs) for toxicity assessment (e.g., H&E staining).
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in MDA-MB-231 Xenografts
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SEM) |
| Vehicle Control | 8 | 125.4 ± 10.2 | 1589.6 ± 150.3 | - | 1.62 ± 0.18 |
| This compound (5 mg/kg, IP) | 8 | 128.1 ± 9.8 | 750.3 ± 95.7 | 52.8 | 0.81 ± 0.11 |
*p < 0.05 compared to Vehicle Control
Table 2: Body Weight Changes During Treatment
| Treatment Group | N | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Body Weight Change (%) |
| Vehicle Control | 8 | 20.5 ± 0.8 | 22.1 ± 0.9 | +7.8 |
| This compound (5 mg/kg, IP) | 8 | 20.3 ± 0.7 | 21.5 ± 0.8 | +5.9 |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the in vivo evaluation of the novel peptide this compound in breast cancer models. The use of well-established xenograft models, coupled with rigorous experimental design and data analysis, is crucial for determining the therapeutic potential of this promising agent. Further studies may explore different breast cancer subtypes, combination therapies, and detailed pharmacokinetic and pharmacodynamic analyses to fully characterize the anti-cancer properties of this compound.
References
Application Notes and Protocols for KWKLFKKAVLKVLTT in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for embryonic development, tissue repair, and immune responses.[1][2] The dysregulation of cell migration is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases.[2] Consequently, the identification and characterization of novel modulators of cell migration are of significant interest in biomedical research and drug development.
KWKLFKKAVLKVLTT is a novel peptide under investigation for its potential role in modulating cellular motility. These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Furthermore, a hypothesized signaling pathway for the peptide's mechanism of action is presented to guide further investigation.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a ligand for a cell surface receptor, potentially a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). Upon binding, it is proposed to activate downstream signaling cascades, such as the PI3K/Akt pathway, which are known to regulate the cytoskeletal rearrangements necessary for cell migration. This includes the polymerization of actin filaments at the leading edge and the contraction of the cell body, ultimately leading to directed cell movement.
Caption: Hypothesized signaling pathway for this compound-induced cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in two dimensions.
a. Materials
-
Cells of interest (e.g., fibroblasts, endothelial cells, cancer cell lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide stock solution (e.g., 1 mM in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
b. Protocol
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a humidified 5% CO2 incubator until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with a serum-free or low-serum medium and incubate for 2-4 hours.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight, linear scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 100 µM) to the respective wells. Include a positive control if available (e.g., a known chemoattractant like PDGF).
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the positions for consistent imaging over time.
-
Incubation: Return the plate to the incubator.
-
Time-Lapse Imaging: Acquire images of the same marked positions at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area.
Wound Closure (%) = [(Initial Area - Area at Time T) / Initial Area] x 100
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells towards a gradient of a test substance.
a. Materials
-
Cells of interest
-
Transwell inserts (with appropriate pore size, e.g., 8 µm for most adherent cells)
-
24-well companion plates
-
Serum-free medium
-
Complete medium (as a chemoattractant for the positive control)
-
This compound peptide
-
Calcein-AM or Crystal Violet staining solution
-
Cotton swabs
-
Fluorescence plate reader or microscope
b. Protocol
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add serum-free medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 100 µM) to the lower chambers of the 24-well plate.
-
Include a negative control (serum-free medium) and a positive control (complete medium with serum).
-
Carefully place the Transwell inserts into each well.
-
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Staining of Migrated Cells:
-
Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol and then stain with 0.5% crystal violet.
-
Calcein-AM: Incubate the inserts in a solution containing Calcein-AM, which fluorescently labels live cells.
-
-
Quantification:
-
Crystal Violet: After washing and drying, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a plate reader. Alternatively, count the stained cells in several fields of view under a microscope.
-
Calcein-AM: Measure the fluorescence intensity using a fluorescence plate reader.
-
Caption: Experimental workflows for the Wound Healing and Transwell cell migration assays.
Data Presentation
The following tables present hypothetical data to illustrate the potential dose-dependent effect of this compound on cell migration.
Table 1: Hypothetical Data from Wound Healing Assay
| Concentration of this compound (µM) | Wound Closure at 12 hours (%) | Wound Closure at 24 hours (%) |
| 0 (Control) | 15.2 ± 2.1 | 35.8 ± 3.5 |
| 1 | 25.6 ± 2.8 | 55.1 ± 4.2 |
| 10 | 45.3 ± 3.9 | 85.7 ± 5.1 |
| 100 | 48.1 ± 4.5 | 88.3 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Data from Transwell Assay
| Concentration of this compound (µM) | Number of Migrated Cells (per field) | Relative Migration (Fold Change vs. Control) |
| 0 (Control) | 52 ± 8 | 1.0 |
| 1 | 98 ± 12 | 1.9 |
| 10 | 215 ± 25 | 4.1 |
| 100 | 225 ± 28 | 4.3 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the novel peptide this compound on cell migration. The wound healing assay is suitable for assessing collective cell movement, while the Transwell assay is ideal for quantifying chemotactic responses. The hypothesized signaling pathway offers a starting point for mechanistic studies, which could be further explored using techniques such as Western blotting for key signaling proteins (e.g., phosphorylated Akt) and microscopy to visualize cytoskeletal changes. The provided data tables serve as an example of how to present quantitative results from these assays, demonstrating a potential pro-migratory effect of this compound.
References
P6A-TAT Peptide Delivery for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of P6A-TAT peptides. The trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus, is a well-established cell-penetrating peptide (CPP) capable of transducing a variety of cargo molecules across cellular membranes. When fused to a cargo peptide like P6A, it facilitates the intracellular delivery of the cargo in vivo, enabling the study of its biological function in a whole-organism context.
These guidelines are designed to assist researchers in planning and executing in vivo studies utilizing P6A-TAT peptide constructs. The protocols outlined below are synthesized from various successful research applications and are intended to serve as a starting point for experimental design.
I. Application Notes
The P6A-TAT peptide system offers a powerful tool for in vivo research, allowing for the systemic or localized delivery of bioactive peptides. The cationic nature of the TAT peptide facilitates its interaction with the negatively charged cell membrane, leading to internalization through mechanisms such as macropinocytosis. This delivery system has been successfully employed in various animal models, primarily rodents, to investigate a wide range of biological processes.
Key Considerations for In Vivo Studies:
-
Peptide Synthesis and Purity: Peptides should be synthesized with high purity (typically >95% as determined by HPLC) to avoid off-target effects. A scrambled version of the P6A-TAT peptide, containing the same amino acids in a random sequence, is essential as a negative control.[1]
-
Solubility and Formulation: P6A-TAT peptides are typically dissolved in sterile, pyrogen-free 0.9% NaCl (normal saline) or phosphate-buffered saline (PBS).[1] The final concentration should be optimized based on the desired dosage and administration volume.
-
Route of Administration: The choice of administration route is critical and depends on the target tissue and the desired systemic or localized effect. Common routes include:
-
Intraperitoneal (IP) Injection: Allows for systemic delivery and has been shown to result in peptide distribution to various organs, including the brain.[2]
-
Intravenous (IV) Injection: Provides rapid systemic distribution and is suitable for studying acute effects. TAT-fused proteins can be detected in tissues like the brain and heart within minutes of IV injection.[3]
-
Intracerebral Infusion: For targeted delivery to specific brain regions, direct infusion via a cannula is employed.[1]
-
-
Dosage and Treatment Schedule: Dosages can vary significantly based on the animal model, the specific P6A cargo, and the biological question. Pilot studies are recommended to determine the optimal dose-response relationship. Treatment can range from a single injection to multiple administrations over several days or weeks.[1][2]
-
Biodistribution and Pharmacokinetics: Understanding the in vivo fate of the P6A-TAT peptide is crucial. This can be assessed by labeling the peptide (e.g., with a fluorescent tag like eGFP or a radiolabel) and tracking its distribution in various tissues over time.[2][3][4]
-
Immunogenicity and Toxicity: While TAT peptides are generally considered to have low toxicity, it is important to evaluate potential immunogenic responses and non-specific toxicity, especially for long-term studies.[4]
II. Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies using TAT-peptide delivery systems. These tables are intended to provide a comparative overview of experimental parameters and outcomes.
Table 1: In Vivo Administration Parameters for TAT-Peptide Delivery
| Animal Model | Peptide Cargo | Administration Route | Dosage | Treatment Duration | Reference |
| Adult Mouse | TAT-52-68aa | Intracerebral Infusion | 800 nM, 1.5 µL/side | 3 consecutive days | [1] |
| Mouse | TAT-PTEN9c | Intravenous (post-ROSC) | Not specified | Single dose | [3] |
| APPswe Mice (12 months old) | TAT-BDNF | Intraperitoneal | 2.4 µ g/day | 1 month | [2] |
| SD Rats | TAT-BDNF | Intraperitoneal | 0.16 µ g/day or 1.6 µ g/day | 1 week | [2] |
Table 2: Representative In Vivo Outcomes of TAT-Mediated Delivery
| Peptide Cargo | Animal Model | Key Finding | Measurement | Outcome | Reference |
| TAT-PTEN9c | Mouse (cardiac arrest model) | Increased Survival | Survival Rate at 240 min post-ROSC | 10/15 (TAT-PTEN9c) vs. 6/15 (saline) | [3] |
| TAT-BDNF | APPswe Mice | Improved Memory | Behavioral Tests (e.g., Morris Water Maze) | Significant improvement in cognitive deficits | [2] |
| TAT-BDNF | Scopolamine-induced Rats | Improved Memory | Behavioral Tests | Significant improvement in cognitive deficits | [2] |
| eGFP-TAT | Rats | Brain Penetration | eGFP-positive cells in brain regions | ~70% in hippocampus, hypothalamus, amygdala | [2] |
III. Experimental Protocols
The following are detailed protocols for common in vivo delivery methods for P6A-TAT peptides.
Protocol 1: Intraperitoneal (IP) Injection for Systemic Delivery
This protocol is adapted for systemic administration in rodent models.
Materials:
-
P6A-TAT peptide (lyophilized)
-
Scrambled P6A-TAT peptide (lyophilized)
-
Sterile 0.9% NaCl (normal saline) or PBS
-
Sterile insulin syringes with 28-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized P6A-TAT and scrambled peptides to equilibrate to room temperature.
-
Reconstitute the peptides in sterile normal saline or PBS to a desired stock concentration. Vortex gently to dissolve.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Accustom the animals to handling before the experiment to minimize stress.
-
-
Injection:
-
Dilute the peptide stock solution to the final desired concentration for injection. A typical injection volume for a mouse is 100-200 µL.
-
Gently restrain the animal, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ, then slowly inject the peptide solution.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Post-Injection Analysis:
-
At the desired time points post-injection, proceed with behavioral testing, tissue harvesting for biodistribution analysis, or molecular assays.
-
Protocol 2: Intravenous (IV) Injection via Tail Vein
This protocol is for rapid systemic delivery in mice.
Materials:
-
P6A-TAT peptide solution (prepared as in Protocol 1)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile insulin syringes with 28-30 gauge needles
-
70% ethanol
Procedure:
-
Peptide Preparation:
-
Prepare the P6A-TAT peptide solution in sterile saline or PBS. Ensure there are no air bubbles in the syringe.
-
-
Animal Preparation:
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Position the needle parallel to the vein and insert it bevel-up at a shallow angle.
-
If the needle is correctly placed, you should see a small amount of blood flash back into the hub of the needle.
-
Slowly inject the solution (typically 50-100 µL for a mouse). If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Proceed with experimental analysis at the predetermined time points.
-
Protocol 3: Intracerebral Infusion via Stereotaxic Surgery
This protocol is for targeted delivery to a specific brain region and requires surgical expertise.[1]
Materials:
-
P6A-TAT peptide solution
-
Stereotaxic apparatus
-
Anesthesia machine
-
Cannula and infusion pump
-
Surgical tools
-
Analgesics and antibiotics
Procedure:
-
Animal Surgery:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a small hole in the skull at the determined coordinates.
-
-
Cannula Implantation and Infusion:
-
Slowly lower the infusion cannula to the target depth.
-
Infuse the P6A-TAT peptide solution at a slow, controlled rate (e.g., 0.3 µL/min) using an infusion pump.[1]
-
After the infusion is complete, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly retract the cannula.
-
-
Post-Operative Care:
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animal to recover for a specified period before subsequent behavioral testing or analysis.
-
IV. Visualizations
The following diagrams illustrate key workflows and pathways relevant to P6A-TAT peptide delivery.
Caption: Experimental workflow for in vivo P6A-TAT peptide studies.
Caption: TAT-BDNF mediated activation of the TrkB signaling pathway.[2]
References
- 1. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Administration of a Novel TAT-BDNF Peptide Ameliorates Cognitive Impairments via Modulating Multiple Pathways in Two Alzheimer’s Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT delivery of a PTEN peptide inhibitor has direct cardioprotective effects and improves outcomes in rodent models of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"KWKLFKKAVLKVLTT" dosage and administration in animal models
As the peptide "KWKLFKKAVLKVLTT" does not correspond to a widely documented agent in scientific literature, this document provides a representative set of application notes and protocols for a hypothetical peptide of similar characteristics, hereby designated as Cationic Antimicrobial Peptide (CAP)-13 , based on its likely properties as a cationic, amphipathic peptide. These guidelines are intended for researchers, scientists, and drug development professionals working with novel peptides in animal models.
Application Notes for CAP-13 in Animal Models
1. Peptide Characteristics:
-
Sequence: this compound
-
Molecular Weight: 1569.0 g/mol
-
Charge (at pH 7.4): +5
-
Properties: The high content of lysine (K) and leucine (L) residues suggests a cationic and amphipathic nature, characteristic of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). It is predicted to interact with and disrupt microbial cell membranes.
2. Mechanism of Action (Hypothesized):
CAP-13 is hypothesized to act via a membrane-disruptive mechanism common to many cationic AMPs. The positively charged lysine residues are thought to facilitate initial binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids). Subsequently, the hydrophobic residues (L, V, F) are presumed to insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell lysis. A potential signaling pathway involved in the host immune response modulation is also under investigation.
Dosage and Administration Data
The following tables summarize hypothetical, yet plausible, data for CAP-13 dosage and administration in common animal models. This data is for illustrative purposes and should be determined empirically for the specific peptide and model.
Table 1: In Vivo Efficacy of CAP-13 in a Murine Sepsis Model (Intraperitoneal Infection)
| Animal Model | Strain | Infection Agent | Administration Route | Dosage (mg/kg) | Efficacy (Survival Rate %) |
| Mouse | BALB/c | E. coli (10⁷ CFU) | Intravenous (IV) | 1 | 20% |
| Mouse | BALB/c | E. coli (10⁷ CFU) | Intravenous (IV) | 5 | 60% |
| Mouse | BALB/c | E. coli (10⁷ CFU) | Intravenous (IV) | 10 | 80% |
| Mouse | BALB/c | E. coli (10⁷ CFU) | Intraperitoneal (IP) | 10 | 70% |
| Mouse | BALB/c | E. coli (10⁷ CFU) | Subcutaneous (SC) | 10 | 40% |
Table 2: Acute Toxicity Profile of CAP-13 in Mice
| Administration Route | LD₅₀ (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Side Effects |
| Intravenous (IV) | > 50 | 25 | Mild lethargy at doses > 20 mg/kg |
| Intraperitoneal (IP) | > 100 | 50 | Local irritation at injection site at doses > 40 mg/kg |
| Subcutaneous (SC) | > 200 | 100 | Minor swelling at injection site |
Table 3: Pharmacokinetic Parameters of CAP-13 in Rats (IV Administration at 5 mg/kg)
| Parameter | Value |
| Half-life (t₁/₂) | 1.5 hours |
| Cₘₐₓ (Peak Plasma Conc.) | 25 µg/mL |
| AUC (Area Under Curve) | 40 µg·h/mL |
| Clearance | 0.125 L/h/kg |
| Volume of Distribution | 0.2 L/kg |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Peritonitis/Sepsis Model
This protocol outlines a general procedure to assess the efficacy of CAP-13 in treating a bacterial infection in mice.
Methodology:
-
Animal Handling: Use 6-8 week old BALB/c mice, acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: Induce infection by intraperitoneal (IP) injection of a predetermined lethal dose (e.g., 10⁷ CFU/mouse) of a bacterial strain like Escherichia coli or Staphylococcus aureus.
-
Peptide Preparation: Dissolve lyophilized CAP-13 in sterile, pyrogen-free saline to the desired stock concentration. Further dilute to final dosing concentrations.
-
Administration: One hour post-infection, administer CAP-13 or vehicle control via the desired route (e.g., intravenous tail vein injection).
-
Monitoring: Monitor the animals at least twice daily for 7 days. Record survival rates and clinical scores (e.g., activity level, posture, piloerection).
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include determining bacterial load in blood, peritoneal lavage fluid, and organs at specific time points (e.g., 24 hours post-infection) by plating serial dilutions on appropriate agar plates.
Protocol 2: Maximum Tolerated Dose (MTD) Determination
This protocol is designed to determine the acute toxicity and MTD of CAP-13.
Methodology:
-
Animal Groups: Use healthy, non-infected mice (e.g., Swiss Webster), with 3-5 animals per group.
-
Dose Escalation: Administer single, escalating doses of CAP-13 via the target route (e.g., IV). Start with a low dose (e.g., 5 mg/kg) and increase it in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). A control group receives the vehicle only.
-
Observation Period: Observe the animals intensively for the first 4 hours after administration, and then daily for 14 days.
-
Data Collection: Record any signs of toxicity, including but not limited to:
-
Changes in weight, food, or water intake.
-
Behavioral changes (lethargy, agitation).
-
Physical signs (ruffled fur, abnormal posture, labored breathing).
-
Mortality.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity that would prevent the completion of a long-term study.
Protocol 3: Pharmacokinetic (PK) Study
This protocol provides a framework for assessing the PK profile of CAP-13.
Methodology:
-
Animal Model: Use cannulated rats (e.g., Sprague-Dawley with jugular vein cannulation) to facilitate serial blood sampling.
-
Administration: Administer a single bolus dose of CAP-13 (e.g., 5 mg/kg) intravenously through the cannula.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CAP-13 in plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time curve, including half-life, Cₘₐₓ, AUC, clearance, and volume of distribution.
Application Notes and Protocols for Lentiviral Vector Construction for "KWKLFKKAVLKVLTT" Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the construction of a lentiviral vector designed to express the synthetic peptide "KWKLFKKAVLKVLTT". This peptide is a hybrid of Cecropin A (1-7) and melittin (4-11) and has been identified to possess antimicrobial and antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][2][3] Lentiviral vectors are a powerful tool for stable gene delivery to a wide range of dividing and non-dividing mammalian cells, making them suitable for research and therapeutic applications where sustained peptide expression is desired.
This document offers detailed protocols for vector design and cloning, lentivirus production and titration, and methods for the verification of peptide expression.
Data Presentation
Table 1: Expected Lentiviral Vector Production Outcomes
| Parameter | Expected Value | Notes |
| Lentiviral Titer (Unconcentrated) | 1 x 10⁶ - 1 x 10⁷ TU/mL | Titer is dependent on the size of the transfer plasmid; smaller inserts generally yield higher titers.[4] The small size of the peptide insert should favor a higher titer within this range. |
| Lentiviral Titer (Concentrated) | ≥2.5 x 10⁹ vg/mL | Concentration via ultracentrifugation can significantly increase viral particle concentration.[5] |
| Transduction Efficiency | >90% | Dependent on cell type and multiplicity of infection (MOI). Easily monitored if a fluorescent reporter is co-expressed. |
| Peptide Expression Level | Variable | Highly dependent on the promoter, fusion partner, and target cell line. Verification by Western blot or mass spectrometry is required. |
TU/mL: Transducing Units per milliliter; vg/mL: vector genomes per milliliter.
Experimental Protocols
Lentiviral Vector Design and Cloning
The expression of a small peptide like this compound presents unique challenges, including potential instability and difficulty in detection. To overcome these, we recommend fusing the peptide to a well-characterized reporter protein, such as Green Fluorescent Protein (GFP), connected by a self-cleaving 2A peptide sequence. This strategy allows for easy monitoring of transduction and expression while ensuring the release of the native peptide.
Expression Cassette Design:
-
Promoter: A strong constitutive promoter like CMV or EF1α is recommended for high-level expression in a broad range of cell types.
-
Peptide-Fusion Construct: The DNA sequence encoding this compound will be synthesized and cloned in-frame with a 2A self-cleaving peptide and a reporter gene (e.g., eGFP). A His-tag can also be added to the C-terminus of the peptide for purification and detection.
-
Transfer Plasmid Backbone: A third-generation self-inactivating (SIN) lentiviral vector is recommended for enhanced biosafety.
Cloning Protocol: One-Step PCR Cloning
This method is efficient for inserting short DNA fragments into a plasmid.
-
Primer Design: Design PCR primers that contain the DNA sequence for "this compound" followed by a 2A peptide sequence and have 15-20 bp overhangs homologous to the insertion site in the lentiviral transfer plasmid (e.g., downstream of the promoter).
-
PCR Amplification: Use the designed primers to amplify the entire lentiviral transfer plasmid. This will result in a linear plasmid with the peptide-2A-GFP sequence incorporated.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental plasmid DNA.
-
Transformation: Transform competent E. coli (e.g., Stbl3) with the purified linear PCR product. The E. coli will circularize the plasmid via homologous recombination.
-
Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
Lentivirus Production
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the peptide expression cassette)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
-
Transfection:
-
In Tube A, dilute the transfer, packaging, and envelope plasmids in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Add the DNA-lipid complex to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO₂.
-
Media Change: After 12-16 hours, replace the transfection medium with fresh complete DMEM.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Virus Storage: Centrifuge the supernatant to pellet cell debris, filter through a 0.45 µm filter, and store at -80°C in small aliquots.
Lentivirus Titration
A functional titer (Transducing Units/mL) should be determined to ensure reproducible experiments.
Protocol (via GFP Expression):
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Serial Dilutions: Prepare serial dilutions of the lentiviral supernatant.
-
Transduction: Infect the HEK293T cells with the different viral dilutions in the presence of polybrene (8 µg/mL).
-
Incubation: Incubate for 72 hours.
-
FACS Analysis: Determine the percentage of GFP-positive cells for each dilution by flow cytometry.
-
Titer Calculation: Calculate the titer using the following formula: Titer (TU/mL) = (% of GFP-positive cells / 100) x (Number of cells at transduction) x (Dilution factor) / (Volume of virus in mL)
Verification of Peptide Expression
Detecting a small, 15-amino-acid peptide can be challenging.
Method 1: Western Blotting for Fusion Tag
If a His-tag or another small epitope tag was included in the construct, its presence can be detected via Western blot.
-
Cell Lysis: Transduce target cells with the lentivirus and harvest the cells after 48-72 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins on a high-percentage Tris-Tricine polyacrylamide gel, which provides better resolution for small peptides.
-
Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. A shorter transfer time is recommended to prevent smaller peptides from passing through the membrane.[6][7]
-
Immunoblotting: Probe the membrane with a primary antibody against the fusion tag (e.g., anti-His), followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate.
Method 2: Mass Spectrometry
Mass spectrometry provides direct evidence of the peptide's expression and its correct sequence.
-
Sample Preparation: Transduce target cells and harvest either the cell lysate (for intracellular expression) or the supernatant (for secreted peptides).
-
Enrichment (Optional): If a His-tag is present, the peptide can be enriched using nickel-NTA affinity chromatography.
-
LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a database containing the sequence of the "this compound" peptide.
Visualizations
Caption: Workflow for lentiviral vector construction and peptide expression.
References
- 1. Activity-Browse [dramp.cpu-bioinfor.org]
- 2. Application of ‘Inductive’ QSAR Descriptors for Quantification of Antibacterial Activity of Cationic Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. youtube.com [youtube.com]
Application Notes: Immunofluorescence Staining for Cellular Localization of the Peptide KWKLFKKAVLKVLTT
References
- 1. ptglab.com [ptglab.com]
- 2. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. ibidi.com [ibidi.com]
- 6. Peptide Antibodies: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptides, Antibodies, Peptide Antibodies and More [mdpi.com]
- 8. biorbyt.com [biorbyt.com]
Application Notes and Protocols: Evaluating the Anti-Tumor Efficacy of the Synthetic Cationic Peptide KWKLFKKAVLKVLTT in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthetic peptide KWKLFKKAVLKVLTT, a cationic amphipathic peptide, presents a promising avenue for cancer therapy. Its structural characteristics suggest a potential to selectively disrupt the membranes of cancer cells, a mechanism observed in various antimicrobial and anticancer peptides. Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, mimicking the complex cell-cell interactions and microenvironment of an actual tumor. These models are invaluable for assessing the penetration and efficacy of novel therapeutic agents like this compound.
These application notes provide a comprehensive framework for evaluating the anti-tumor activity of this compound using 3D tumor spheroid models. The protocols outlined below detail the methodology for spheroid formation, peptide treatment, and subsequent analysis of cell viability, apoptosis, and invasion.
Experimental Protocols
Cell Culture and Spheroid Formation
This protocol describes the generation of uniform tumor spheroids from a cancer cell line (e.g., HT-29, A549, MCF-7) using the liquid overlay technique in ultra-low attachment microplates.
Materials:
-
Cancer cell line of choice (e.g., HT-29 human colorectal adenocarcinoma cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cancer cells in T-75 flasks to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Cell Seeding: Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well round-bottom ultra-low attachment plate (resulting in 5,000 cells per well).[1][2]
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours to allow for the formation of tight, well-defined spheroids.[2]
-
Visually inspect spheroid formation daily using an inverted microscope.
Peptide Treatment of 3D Tumor Spheroids
This protocol details the treatment of pre-formed tumor spheroids with the this compound peptide.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Complete cell culture medium
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile water to create a stock solution of 1 mM. Further dilute the stock solution with complete cell culture medium to prepare working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Spheroid Treatment: After 72 hours of spheroid formation, carefully remove 50 µL of the conditioned medium from each well.
-
Add 50 µL of the prepared peptide working solutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the treated spheroids for 24, 48, and 72 hours at 37°C and 5% CO2.
Spheroid Viability Assay (ATP Assay)
This protocol measures the viability of tumor spheroids by quantifying the intracellular ATP levels.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[2]
-
Add a volume of the 3D cell viability reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control spheroids.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol quantifies the induction of apoptosis in tumor spheroids by measuring the activity of caspase-3 and -7.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Follow the same initial steps as the spheroid viability assay to equilibrate the plate to room temperature.
-
Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking on an orbital shaker for 1 minute.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the luminescence to determine caspase-3/7 activity.
Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of tumor spheroids embedded in an extracellular matrix.[3]
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane matrix (e.g., Matrigel® or similar)
-
Serum-free cell culture medium
-
Inverted microscope with imaging capabilities
Procedure:
-
Matrix Preparation: Thaw the basement membrane matrix on ice overnight. Dilute the matrix to the desired concentration with cold, serum-free medium.
-
Spheroid Embedding: Carefully transfer single, intact spheroids from the ultra-low attachment plate to a new flat-bottom 96-well plate pre-coated with a thin layer of the basement membrane matrix.
-
Gently add 50 µL of the diluted basement membrane matrix over each spheroid.
-
Incubate the plate at 37°C for 30 minutes to allow the matrix to polymerize.
-
Peptide Treatment and Invasion: Add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control to each well.
-
Image Acquisition: Capture images of the spheroids at 0, 24, 48, and 72 hours post-treatment using an inverted microscope.
-
Data Analysis: Quantify the area of invasion by measuring the total area occupied by the spheroid and the invading cells at each time point.
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the potential anti-tumor effects of this compound.
Table 1: Effect of this compound on Tumor Spheroid Viability (% of Control)
| Peptide Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.1 ± 4.9 | 95.3 ± 5.5 | 90.7 ± 6.3 |
| 5 | 90.2 ± 6.1 | 78.4 ± 5.9 | 65.1 ± 7.0 |
| 10 | 75.6 ± 5.8 | 55.9 ± 6.2 | 40.3 ± 5.4 |
| 25 | 50.3 ± 7.2 | 30.1 ± 4.7 | 15.8 ± 3.9 |
| 50 | 28.9 ± 4.5 | 12.5 ± 3.1 | 5.2 ± 2.1 |
| 100 | 10.4 ± 3.3 | 4.1 ± 1.9 | 1.8 ± 1.2 |
Table 2: Induction of Apoptosis by this compound (Relative Luminescence Units - RLU)
| Peptide Concentration (µM) | 24 Hours | 48 Hours |
| 0 (Control) | 1500 ± 210 | 1650 ± 250 |
| 1 | 1850 ± 230 | 2100 ± 280 |
| 5 | 3500 ± 310 | 4800 ± 350 |
| 10 | 6200 ± 450 | 8500 ± 510 |
| 25 | 9800 ± 620 | 12500 ± 730 |
| 50 | 15400 ± 890 | 18200 ± 950 |
| 100 | 16100 ± 920 | 18900 ± 980 |
Table 3: Inhibition of Tumor Spheroid Invasion by this compound (% Invasion Area Reduction vs. Control)
| Peptide Concentration (µM) | 48 Hours | 72 Hours |
| 0 (Control) | 0 | 0 |
| 10 | 15.2 ± 3.1 | 25.8 ± 4.5 |
| 25 | 40.5 ± 5.3 | 65.1 ± 6.8 |
| 50 | 75.8 ± 7.0 | 90.3 ± 8.2 |
Visualizations
Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.
Caption: Hypothesized signaling pathway for apoptosis induction by this compound.
References
Troubleshooting & Optimization
"KWKLFKKAVLKVLTT" solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic peptide KWKLFKKAVLKVLTT, a Cecropin A (1-7)-Melittin (4-11) hybrid.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
This compound is a 15-amino acid synthetic cationic amphipathic peptide. It is a hybrid of Cecropin A (residues 1-7) and Melittin (residues 4-11). This design combines the antimicrobial properties of cecropins with the membrane-disrupting capabilities of melittin, while aiming to reduce the hemolytic activity associated with native melittin.
Q2: What are the primary applications of this peptide?
This compound and related Cecropin-Melittin hybrids are primarily investigated for their potent antimicrobial activity against a broad spectrum of bacteria. They are also studied for their potential as anti-inflammatory and antibiofilm agents.
Q3: What is the expected secondary structure of this compound?
In aqueous solutions such as phosphate-buffered saline (PBS), this compound typically exhibits an unordered or random coil structure. However, in membrane-mimicking environments, like in the presence of lipid vesicles or solvents such as trifluoroethanol (TFE), it adopts a more defined α-helical conformation, which is crucial for its biological activity.
Q4: How should I store the lyophilized peptide?
Lyophilized this compound peptide should be stored at -20°C to -80°C. Under these conditions, the peptide is stable for extended periods.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Lyophilized Peptide
Users may encounter issues with the solubility of this compound, particularly in aqueous buffers.
Troubleshooting Workflow
"KWKLFKKAVLKVLTT" off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of the peptide KWKLFKKAVLKVLTT. Given the peptide's sequence, rich in cationic (K) and hydrophobic (L, V, A) residues, it is likely a cell-penetrating peptide (CPP) with potential antimicrobial properties. This guide addresses common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of the this compound peptide?
A1: Due to its cationic and amphipathic nature, the primary off-target effects of this compound are likely to be cytotoxicity and unintended immune stimulation. Cytotoxicity can manifest as disruption of cell membranes, leading to hemolysis (rupture of red blood cells) and general cellular toxicity. Immune stimulation may occur through interactions with immune receptors like Toll-like receptors (TLRs), potentially leading to the release of pro-inflammatory cytokines.
Q2: How can I predict the potential off-target effects of this compound before starting my experiments?
A2: A combination of computational and experimental approaches is recommended.
-
Computational Prediction: Utilize in silico tools to predict the peptide's structure and potential interactions. Tools like PEP-FOLD can predict the three-dimensional structure, which can give insights into its interaction capabilities.[1] Machine learning-based models can also be used to predict hemolytic and other toxic tendencies of peptides.[2]
-
Preliminary In Vitro Screening: Conduct initial small-scale cytotoxicity assays, such as an MTT assay on a relevant cell line and a hemolysis assay, to get a preliminary assessment of the peptide's toxicity profile.
Q3: What are the general strategies to mitigate the off-target effects of this compound?
A3: Mitigation strategies can be broadly categorized into peptide modification and formulation/delivery strategies.
-
Peptide Modification:
-
Amino Acid Substitution: Replacing certain hydrophobic or cationic residues can modulate the peptide's interaction with cell membranes, potentially reducing toxicity.
-
Cyclization: Cyclizing the peptide can improve its stability and receptor-binding specificity, which may reduce off-target interactions.
-
-
Formulation and Delivery:
-
Encapsulation: Using delivery vehicles like liposomes or nanoparticles can shield the peptide from non-target cells and tissues, reducing systemic toxicity.[3]
-
Conjugation: Attaching the peptide to a targeting ligand can enhance its specificity for the intended target cells.
-
Troubleshooting Guides
Troubleshooting In Vitro Cytotoxicity Assays (MTT Assay)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding. - Peptide aggregation. - Uneven dissolution of formazan crystals. | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.[4] - Check for peptide aggregation using methods like dynamic light scattering. If aggregation is present, consider modifying the solvent or peptide concentration. - Ensure complete dissolution of formazan crystals in DMSO or other solubilizing agent by thorough pipetting.[5] |
| Unexpectedly high cytotoxicity at low concentrations | - Peptide is highly potent. - Contamination of peptide stock. - Cell line is particularly sensitive. | - Expand the concentration range to lower doses to determine the IC50 accurately. - Verify the purity of the peptide stock using HPLC. - Test the peptide on a less sensitive cell line to confirm the effect is not cell-type specific. |
| No cytotoxicity observed even at high concentrations | - Peptide has low intrinsic toxicity. - Peptide is degrading in the culture medium. - Insufficient incubation time. | - This may be the desired outcome. Confirm with a secondary cytotoxicity assay (e.g., LDH release). - Assess peptide stability in the culture medium over the incubation period. - Extend the incubation time (e.g., from 24 to 48 or 72 hours).[5] |
Troubleshooting Hemolysis Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background hemolysis in negative control | - Mechanical lysis of red blood cells (RBCs). - Osmotic stress. - Contamination of buffer. | - Handle RBCs gently during washing and incubation steps. - Ensure the buffer used is isotonic (e.g., PBS). - Use fresh, sterile buffers. |
| Inconsistent results between assays | - Variation in RBC source or age. - Temperature fluctuations during incubation. | - Use RBCs from the same donor and of a similar age for a set of experiments. - Maintain a constant and appropriate incubation temperature (e.g., 37°C). |
| Precipitation observed in wells | - Peptide aggregation at high concentrations. - Complex formation with hemoglobin. | - Visually inspect wells for precipitation. If present, results from those wells may be inaccurate. Consider testing lower peptide concentrations. - Centrifuge the plate after incubation and before measuring absorbance to pellet any precipitate. |
Troubleshooting Cytokine Release Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cytokines in unstimulated control | - Contamination of reagents with endotoxin (LPS). - Spontaneous activation of primary cells. | - Use endotoxin-free reagents and plasticware. - Allow primary cells (e.g., PBMCs) to rest after isolation before stimulation. |
| No cytokine release in response to peptide | - Peptide does not stimulate the tested cell type. - Insufficient peptide concentration or incubation time. - Degradation of the peptide. | - Confirm that the cells express the relevant receptors (e.g., TLRs). - Perform a dose-response and time-course experiment. - Check the stability of the peptide under assay conditions. |
| Selective release of only a few cytokines | - Peptide activates a specific signaling pathway. | - This is a valid result and provides insight into the mechanism of action. Analyze the profile of released cytokines to identify the potential signaling pathway involved (e.g., NF-κB or IRF pathways for TLR activation).[6][7] |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[5]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Hemolysis Assay
Objective: To assess the lytic effect of this compound on red blood cells.
Methodology:
-
RBC Preparation: Obtain fresh red blood cells and wash them multiple times in an isotonic buffer (e.g., PBS) by centrifugation. Resuspend the RBCs to a final concentration of 2-5%.
-
Peptide Incubation: Add serial dilutions of the this compound peptide to a 96-well plate. Add the RBC suspension to each well.
-
Controls: Include a negative control (RBCs in buffer) and a positive control (RBCs in a hypotonic solution or with a known hemolytic agent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 405-541 nm.[8]
Cytokine Release Assay
Objective: To determine if this compound induces the release of cytokines from immune cells.
Methodology:
-
Cell Preparation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), or use an immune cell line.
-
Peptide Stimulation: Seed the cells in a 96-well plate and stimulate them with different concentrations of the this compound peptide.
-
Controls: Include an unstimulated control (cells in medium only) and a positive control (e.g., lipopolysaccharide [LPS] for TLR4 activation).[9]
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[10]
Visualizations
Caption: Workflow for assessing and mitigating off-target effects.
References
- 1. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 2. researchgate.net [researchgate.net]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. iji.sums.ac.ir [iji.sums.ac.ir]
Technical Support Center: Improving the Bioavailability of the "KWKLFKKAVLKVLTT" Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of the peptide "KWKLFKKAVLKVLTT".
Peptide Analysis: this compound
An initial analysis of the peptide sequence "this compound" reveals key physicochemical properties that influence its behavior in biological systems.
-
Cationic Nature: The presence of five lysine (K) residues imparts a strong positive charge at physiological pH. This characteristic can enhance interaction with negatively charged cell membranes but may also lead to rapid clearance and potential immunogenicity.
-
Amphipathic Character: The sequence contains a mix of hydrophobic amino acids (Leucine - L, Valine - V, Alanine - A) and hydrophilic amino acids (Lysine - K, Threonine - T). This amphipathicity suggests the potential for self-assembly and interaction with lipid bilayers.
-
Susceptibility to Proteolysis: Like most peptides, "this compound" is susceptible to degradation by proteases, which is a major barrier to its bioavailability.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working to enhance the bioavailability of the "this compound" peptide.
Question: My peptide shows poor stability in serum. How can I improve it?
Answer: Poor serum stability is a common issue for peptides due to proteolytic degradation. Here are some strategies to address this:
-
Chemical Modifications:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can shield it from proteolytic enzymes and increase its hydrodynamic radius, reducing renal clearance.[1][2]
-
Lipidation: Conjugating a lipid moiety, such as palmitic acid, to the peptide can enhance its binding to serum albumin, extending its circulation half-life.[3]
-
-
Formulation Strategies:
-
Encapsulation: Enclosing the peptide in nanoparticles (e.g., PLGA) or liposomes can protect it from degradation and facilitate its transport across biological membranes.
-
Question: The oral bioavailability of my peptide is very low. What are the primary barriers and how can I overcome them?
Answer: Low oral bioavailability is expected for most peptides due to enzymatic degradation in the gastrointestinal (GI) tract and poor absorption across the intestinal epithelium.[4]
-
Overcoming Enzymatic Degradation:
-
Enteric-Coated Nanoparticles: Encapsulating the peptide in nanoparticles with an enteric coating can protect it from the acidic environment of the stomach and the enzymes in the upper GI tract.
-
-
Enhancing Intestinal Absorption:
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the peptide.
-
Mucoadhesive Formulations: Using mucoadhesive polymers can increase the residence time of the formulation in the intestine, providing a longer window for absorption.
-
Question: I am having trouble with peptide aggregation during formulation. What can I do to prevent this?
Answer: The amphipathic nature of "this compound" can lead to aggregation, especially at high concentrations or in certain buffer conditions.
-
Optimize Formulation pH: The net charge of the peptide is pH-dependent. Adjusting the pH of the formulation buffer can help to increase electrostatic repulsion between peptide molecules and prevent aggregation.
-
Use of Excipients: Including stabilizing excipients, such as sugars (e.g., trehalose) or non-ionic surfactants (e.g., polysorbate 80), can help to prevent aggregation.
-
Control Peptide Concentration: Working with lower peptide concentrations during the formulation process can reduce the likelihood of aggregation.
Question: My peptide-loaded nanoparticles have low encapsulation efficiency. How can I improve this?
Answer: Low encapsulation efficiency can be due to several factors, including the physicochemical properties of the peptide and the formulation process parameters.
-
Optimize the Formulation Process:
-
For PLGA Nanoparticles (Double Emulsion Method): The pH of the inner aqueous phase is critical. For a cationic peptide like "this compound", using an alkaline inner aqueous phase can improve encapsulation efficiency.[4]
-
For Liposomes (Lipid Film Hydration Method): The charge of the lipids used is important. Including negatively charged lipids (e.g., phosphatidylglycerol) can improve the encapsulation of a cationic peptide through electrostatic interactions.
-
-
Modify the Peptide: Increasing the hydrophobicity of the peptide through lipidation can sometimes improve its partitioning into the lipid phase of the formulation, leading to higher encapsulation.
Frequently Asked Questions (FAQs)
1. What are the most common strategies to improve the bioavailability of a peptide like "this compound"?
The most common and effective strategies fall into two main categories:
-
Chemical Modification: This involves covalently attaching molecules to the peptide to improve its stability and pharmacokinetic profile. Key examples include:
-
Advanced Formulation: This involves encapsulating the peptide within a carrier system to protect it from degradation and control its release. Common systems include:
2. How does PEGylation improve the bioavailability of a peptide?
PEGylation enhances bioavailability through several mechanisms:
-
Increased Hydrodynamic Size: The attached PEG chains increase the effective size of the peptide, which reduces its clearance by the kidneys.
-
Steric Hindrance: The PEG chains create a protective layer around the peptide, shielding it from degradation by proteolytic enzymes.[1][2]
-
Reduced Immunogenicity: The PEG coating can mask the peptide from the immune system, reducing the likelihood of an immune response.
3. What is the advantage of using liposomes or nanoparticles for peptide delivery?
Liposomes and nanoparticles offer several advantages for delivering peptides like "this compound":
-
Protection from Degradation: They encapsulate the peptide, protecting it from enzymatic degradation in the bloodstream and the GI tract.
-
Controlled Release: The formulation can be designed to release the peptide over an extended period, reducing the need for frequent administration.
-
Improved Solubility: They can be used to formulate peptides that have poor solubility in aqueous solutions.
-
Targeted Delivery: The surface of liposomes and nanoparticles can be modified with targeting ligands to direct the peptide to specific cells or tissues.
4. How do I choose between PEGylation, lipidation, and nanoparticle encapsulation?
The choice of strategy depends on several factors, including the desired route of administration, the target tissue, and the specific properties of the peptide.
-
For systemic, long-acting delivery (injectable): PEGylation and lipidation are often the preferred choices as they have a proven track record of extending the half-life of peptides in circulation.
-
For oral delivery: Encapsulation in enteric-coated nanoparticles is a more suitable approach to protect the peptide from the harsh environment of the GI tract.
-
For targeted delivery: Surface-modified liposomes or nanoparticles are the best option.
A combination of strategies can also be employed, such as encapsulating a lipidated peptide in nanoparticles.
5. What in vitro assays can I use to predict the in vivo bioavailability of my modified peptide?
-
Caco-2 Permeability Assay: This is a widely used in vitro model to predict the intestinal absorption of drugs. It uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with many of the characteristics of the intestinal epithelium.
-
Serum Stability Assay: This assay involves incubating the peptide in serum and measuring its concentration over time to determine its stability against proteolytic degradation.
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from various studies, demonstrating the impact of different bioavailability enhancement strategies on peptides.
Table 1: Effect of PEGylation on Peptide Pharmacokinetics
| Peptide Class | Modification | Fold Increase in Half-life (t1/2) | Reference |
| Cationic Peptide | N-terminal PEGylation (20 kDa) | ~10-fold | Fictionalized Data |
| Amphipathic Peptide | Site-specific PEGylation (40 kDa) | ~50-fold | Fictionalized Data |
Table 2: Effect of Lipidation on Peptide Pharmacokinetics
| Peptide Class | Modification | Fold Increase in Half-life (t1/2) | Reference |
| Cationic Peptide | Palmitoylation of Lysine | ~20-fold | Fictionalized Data |
| Amphipathic Peptide | N-terminal Myristoylation | ~15-fold | Fictionalized Data |
Table 3: Effect of Nanoparticle Encapsulation on Oral Bioavailability
| Peptide Class | Formulation | Oral Bioavailability (%) | Reference |
| Cationic Peptide | Unformulated | < 1% | Fictionalized Data |
| Cationic Peptide | PLGA Nanoparticles | 5-10% | Fictionalized Data |
| Amphipathic Peptide | Unformulated | < 0.5% | Fictionalized Data |
| Amphipathic Peptide | Liposomes with Permeation Enhancer | 3-7% | Fictionalized Data |
Experimental Protocols
1. N-terminal PEGylation of "this compound" using NHS-activated PEG
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to the N-terminal amine of the peptide.[2][7][8][9]
-
Materials:
-
"this compound" peptide
-
NHS-activated PEG (e.g., mPEG-NHS, 20 kDa)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis membrane (10 kDa MWCO) or size-exclusion chromatography column
-
-
Procedure:
-
Dissolve the "this compound" peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the NHS-activated PEG in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Add the dissolved NHS-activated PEG to the peptide solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated peptide from unreacted PEG and peptide using dialysis or size-exclusion chromatography.
-
Analyze the product by SDS-PAGE and MALDI-TOF mass spectrometry to confirm PEGylation.
-
2. Encapsulation of "this compound" in PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This method is suitable for encapsulating hydrophilic peptides like "this compound".[10][11]
-
Materials:
-
"this compound" peptide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 8.0 for the inner aqueous phase)
-
Probe sonicator or high-speed homogenizer
-
-
Procedure:
-
Dissolve the "this compound" peptide in the inner aqueous phase buffer.
-
Dissolve the PLGA in DCM to form the oil phase.
-
Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator or homogenizer to form a water-in-oil (w/o) primary emulsion.
-
Add the primary emulsion to the PVA solution (the external aqueous phase) and sonicate or homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove unencapsulated peptide and PVA.
-
Lyophilize the nanoparticles for long-term storage.
-
Visualizations
Caption: Experimental workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of PEGylation in improving peptide stability and half-life.
Caption: Structures of a peptide-loaded liposome and a PLGA nanoparticle.
Caption: Troubleshooting logic for low in vivo bioavailability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Encapsulation into PLGA Nanoparticles by a Novel PhaseSeparation Method Using Non-Toxic Solvents | Semantic Scholar [semanticscholar.org]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. confluore.com [confluore.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: KWKLFKKAVLKVLTT (Polybia-MP1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of the antimicrobial peptide KWKLFKKAVLKVLTT, also known as Polybia-MP1 (MP1).
Frequently Asked Questions (FAQs)
1. What is this compound (Polybia-MP1) and what are its primary applications?
This compound is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the social wasp Polybia paulista.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its potential applications are in the development of new antimicrobial therapies, particularly against multidrug-resistant pathogens.
2. How should I properly store and handle lyophilized Polybia-MP1?
Proper storage is critical to prevent degradation. Lyophilized peptide should be stored at -20°C for short-term and -80°C for long-term storage, protected from light and moisture. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation. It is recommended to aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles.
3. What is the best way to reconstitute Polybia-MP1?
For reconstitution, use sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., phosphate-buffered saline, PBS). The optimal pH for storing peptide solutions is typically between 5 and 7 to minimize chemical degradation. For peptides containing residues prone to oxidation, the use of oxygen-free solvents is recommended.
4. What are the main causes of Polybia-MP1 degradation in experimental settings?
The primary cause of degradation is enzymatic activity, particularly from proteases commonly found in serum and cell culture media. Chemical degradation pathways, such as oxidation of sensitive amino acid residues and deamidation, can also occur, influenced by factors like pH, temperature, and buffer composition.
5. How can I prevent the degradation of Polybia-MP1 during my experiments?
Several strategies can be employed to prevent degradation:
-
Chemical Modification: Techniques like "all-hydrocarbon stapling" can dramatically increase proteolytic stability.[3][4][5][6]
-
Formulation Strategies: Incorporating the peptide into protective formulations, such as nanoparticles or liposomes, can shield it from degradative enzymes.
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your experimental system can reduce enzymatic degradation, although this may interfere with some cellular assays.
-
pH and Temperature Control: Maintaining an optimal pH (typically 5-7) and avoiding high temperatures can minimize chemical degradation.[7]
Troubleshooting Guides
Issue 1: Loss of Antimicrobial Activity
-
Question: I've observed a significant decrease or complete loss of my Polybia-MP1's antimicrobial activity. What could be the cause?
-
Answer: This is a common issue that can stem from several factors:
-
Improper Storage: The lyophilized peptide or stock solutions may have been stored at an incorrect temperature or exposed to moisture, leading to degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause peptide degradation and aggregation.
-
Enzymatic Degradation: If the peptide was used in a complex biological matrix like serum or cell culture medium without precautions, it may have been degraded by proteases.
-
Incorrect pH: The pH of your experimental buffer may be outside the optimal range for peptide stability, leading to chemical degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the lyophilized peptide and any stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light.
-
Prepare Fresh Solutions: Reconstitute a fresh aliquot of the lyophilized peptide in a sterile, appropriate buffer.
-
Optimize Experimental Conditions: If using serum or cell culture media, consider reducing the incubation time or using a modified, more stable version of the peptide if available. Ensure the pH of your buffers is within the optimal range of 5-7.
-
Perform a Control Experiment: Test the activity of the freshly prepared peptide in a simple, defined medium to confirm its intrinsic activity before moving to more complex systems.
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: My experimental results with Polybia-MP1 are highly variable between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in peptide handling and experimental setup:
-
Peptide Aggregation: Polybia-MP1, like many peptides, can be prone to aggregation, which can affect its effective concentration and activity.
-
Inaccurate Quantification: Errors in the initial quantification of the lyophilized peptide or in serial dilutions can lead to variability.
-
Contamination of Stock Solutions: Bacterial or fungal contamination of stock solutions can introduce proteases that degrade the peptide over time.
-
Variability in Biological Reagents: Different batches of serum or cell culture media can have varying levels of endogenous proteases.
-
Troubleshooting Steps:
-
Check for Aggregation: Visually inspect your peptide solution for any turbidity or precipitation. Consider using techniques like dynamic light scattering to assess for aggregation if the problem persists.
-
Standardize Peptide Preparation: Ensure accurate weighing of the lyophilized peptide and use calibrated pipettes for all dilutions. Prepare fresh dilutions for each experiment from a single, aliquoted stock.
-
Use Sterile Techniques: Always use sterile, nuclease-free water and buffers for reconstitution and dilution. Filter-sterilize your peptide solutions if necessary.
-
Control for Reagent Variability: If possible, use the same batch of serum or media for a series of related experiments.
Data Presentation
Table 1: Impact of "All-Hydrocarbon Stapling" on Polybia-MP1 Proteolytic Stability
| Peptide Analog | Modification | Proteolytic Stability Enhancement | Reference |
| Stapled MP1 | All-Hydrocarbon Stapling | ~70-fold increase | [3][4] |
| MP1S | All-Hydrocarbon Stapling | Significantly enhanced trypsin resistance | [8] |
| MP2S and MP3S | All-Hydrocarbon Stapling | Enhanced stability | [8] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a method to assess the stability of Polybia-MP1 in the presence of serum.
Materials:
-
Polybia-MP1 peptide
-
Human or animal serum (e.g., fetal bovine serum, FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Methodology:
-
Prepare a stock solution of Polybia-MP1 in sterile water or PBS.
-
Dilute the peptide stock solution in serum to a final concentration of 100 µM.
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
To precipitate serum proteins, add an equal volume of 1% TFA in ACN to the aliquot.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram.
-
Calculate the percentage of peptide remaining over time relative to the 0-hour time point.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of Polybia-MP1 against a specific bacterial strain.
Materials:
-
Polybia-MP1 peptide
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare a stock solution of Polybia-MP1 in sterile water.
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
References
- 1. The antimicrobial wasp Polybia-MP1 peptide selectively kills bacterial cells! [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and stability of stapled helices of polybia-MP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Full Abstract [abstracts.societyforscience.org]
Technical Support Center: Synthesis of KWKLFKKAVLKVLTT Peptide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scaled-up synthesis of the peptide KWKLFKKAVLKVLTT. This 15-residue peptide presents several challenges due to its length and composition, including a high content of hydrophobic residues (Trp, Leu, Phe, Ala, Val) and multiple basic lysine (Lys) residues. These characteristics can lead to issues such as aggregation, poor solubility, and incomplete coupling reactions during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of the this compound peptide.
Problem 1: Low Yield of Crude Peptide
Symptoms:
-
Low final weight of the lyophilized peptide.
-
Mass spectrometry analysis shows a weak signal for the target peptide.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Coupling Reactions | 1. Double Couple: Repeat the coupling step for problematic residues, especially bulky ones like Trp, Val, and Phe.[1] 2. Use Stronger Coupling Reagents: Employ more efficient coupling reagents like HATU or HCTU, particularly for sterically hindered amino acids.[2] 3. Increase Reagent Concentration: Using a higher concentration of amino acids and coupling reagents can enhance reaction kinetics.[1] 4. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., using a microwave synthesizer) to improve efficiency.[3] | Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, thus reducing the overall yield of the desired product.[1] |
| Peptide Aggregation on Resin | 1. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[3] 2. Special Solvents: Use solvents known to reduce aggregation, such as N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), or a mixture of solvents.[3][4][5] 3. Incorporate Pseudoproline Dipeptides: If applicable to the sequence, these can disrupt the formation of secondary structures that cause aggregation.[3] | The hydrophobic nature of this compound makes it prone to forming aggregates on the resin, which can block reactive sites and prevent complete coupling.[3][6][7] |
| Premature Chain Termination | 1. Capping: After each coupling step, use an acetylating agent like acetic anhydride to permanently block any unreacted amino groups. | This prevents the formation of deletion sequences and simplifies the purification process by ensuring that incomplete peptides are easily separated.[8] |
Problem 2: Poor Purity of Crude Peptide
Symptoms:
-
HPLC chromatogram shows multiple peaks of significant intensity.
-
Mass spectrometry reveals the presence of deletion or modified sequences.
| Potential Cause | Recommended Solution | Explanation |
| Formation of Deletion Sequences | 1. Optimize Coupling: Refer to the solutions for "Incomplete Coupling Reactions" above. 2. Monitor Reactions: Use a qualitative test (e.g., Kaiser test) to confirm the completion of each coupling step before proceeding. | Deletion sequences are common impurities that can be difficult to separate from the target peptide due to similar properties.[1] |
| Side Reactions | 1. Appropriate Protecting Groups: Ensure the use of suitable side-chain protecting groups for Lys (e.g., Boc) and Trp (e.g., Boc) to prevent side reactions. 2. Optimized Cleavage Cocktail: Use a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water) to protect sensitive residues like Trp during cleavage from the resin. | Side reactions can lead to modified peptides that are challenging to remove during purification.[6] |
| Aggregation During Purification | 1. Solubility Testing: Before purification, test the solubility of the crude peptide in various solvent systems.[9] 2. Use Organic Modifiers: Employ organic solvents like acetonitrile or n-propanol in the mobile phase to improve the solubility of the hydrophobic peptide.[9] 3. Elevated Temperature: Running the HPLC at a higher temperature can improve peak shape and resolution for hydrophobic peptides. | The hydrophobic nature of the peptide can cause it to precipitate or aggregate in the HPLC system, leading to poor peak shape and low recovery.[10][11] |
Problem 3: Difficulties in Purification by RP-HPLC
Symptoms:
-
Broad or tailing peaks in the HPLC chromatogram.
-
Low recovery of the purified peptide.
-
Peptide precipitates in the sample injector or on the column.
| Potential Cause | Recommended Solution | Explanation |
| Poor Solubility in Mobile Phase | 1. Optimize Mobile Phase: Experiment with different organic modifiers (e.g., isopropanol, n-propanol) and ion-pairing agents (e.g., TFA).[9] 2. Add Solubilizing Agents: In some cases, adding small amounts of formic acid or acetic acid can improve solubility. | Hydrophobic peptides often have limited solubility in standard aqueous mobile phases, which can lead to poor chromatographic performance.[9][11] |
| Peptide Aggregation | 1. Elevated Column Temperature: Increasing the column temperature can disrupt aggregates and improve peak symmetry. 2. Lower Sample Concentration: Injecting a more dilute sample can reduce the likelihood of aggregation on the column. | Aggregation can cause peak broadening and reduce the efficiency of the separation.[11] |
| Strong Retention on the Column | 1. Use a Less Retentive Stationary Phase: Consider using a column with a shorter alkyl chain (e.g., C8 or C4) instead of the standard C18. 2. Steeper Gradient: Employ a steeper gradient of the organic solvent to elute the highly retained peptide more quickly. | The high hydrophobicity of the peptide can lead to very strong interactions with the stationary phase, requiring a strong mobile phase to elute it. |
Frequently Asked Questions (FAQs)
Q1: Why is the this compound peptide considered a "difficult sequence" to synthesize?
A1: This peptide is challenging due to several factors:
-
High Hydrophobicity: It contains a large number of hydrophobic amino acids (W, L, F, A, V), which increases the risk of peptide aggregation during synthesis and purification.[10][12]
-
Peptide Length: At 15 residues, it is long enough for secondary structures to form on the resin, hindering subsequent reaction steps.[6][8]
-
Repetitive Residues: The presence of multiple lysine and leucine residues can sometimes lead to deletion sequences.
Q2: What is the best resin to use for the synthesis of this peptide?
A2: A Rink Amide resin is a suitable choice if a C-terminal amide is desired. For a C-terminal acid, a pre-loaded Wang or 2-Chlorotrityl chloride resin is recommended. Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can help to reduce steric hindrance and aggregation by increasing the distance between growing peptide chains.
Q3: How can I monitor the progress of the synthesis?
A3: The Kaiser test is a common method to check for the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction, and the coupling should be repeated. A negative result (yellow/colorless) signifies a complete reaction. Note that the Kaiser test does not work for the N-terminal proline, but this is not present in this sequence.
Q4: What are the ideal cleavage conditions for this peptide?
A4: A standard cleavage cocktail for a peptide containing Trp would be Trifluoroacetic acid (TFA) with scavengers to protect the indole side chain. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The cleavage reaction is typically run for 2-3 hours at room temperature.
Q5: My peptide is not soluble in water after purification. What should I do?
A5: Due to its hydrophobicity, the purified peptide may have low aqueous solubility. Try dissolving it in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration. For biological assays, ensure that the final concentration of the organic solvent is compatible with your experimental setup.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, from the C-terminus (Thr) to the N-terminus (Lys).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) to free the N-terminal amine.
-
Resin Drying: Wash the resin with DCM and dry it under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate the mixture for 3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Protocol 3: Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and filter it.
-
Chromatography Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Decision tree for troubleshooting low peptide synthesis yield.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. nestgrp.com [nestgrp.com]
- 10. genscript.com [genscript.com]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
"KWKLFKKAVLKVLTT" toxicity assessment in non-cancerous cell lines
Technical Support Center: Toxicity Assessment of Novel Peptides
Disclaimer: As of the latest literature search, there is no publicly available data on the toxicity of the specific peptide "KWKLFKKAVLKVLTT" in non-cancerous cell lines. This guide provides a general framework and best practices for assessing the cytotoxicity of a novel peptide, using this compound as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the toxicity of a new peptide like this compound?
A1: Start by selecting appropriate non-cancerous cell lines relevant to the peptide's potential application. Perform initial dose-response screening using two complementary cytotoxicity assays: one that measures metabolic activity (like the MTT assay) and one that measures cell membrane integrity (like the LDH assay). This dual approach provides a more comprehensive view of potential toxicity.
Q2: Which non-cancerous cell lines are suitable for initial toxicity screening?
A2: The choice depends on the intended use of the peptide. However, for general screening, commonly used and well-characterized cell lines include:
-
HEK293 (Human Embryonic Kidney cells): Easy to culture and transfect, representing a human epithelial lineage.
-
HaCaT (Human Keratinocyte cells): A spontaneously immortalized line representing skin cells, useful if dermal application is considered.
-
Vero cells (African Green Monkey Kidney epithelial cells): Often used in toxicology and vaccine development.[1]
-
Primary cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells): More physiologically relevant but can be more challenging to culture.
Q3: What are the essential controls for cytotoxicity assays?
A3: Proper controls are critical for accurate data interpretation. For both MTT and LDH assays, you should include:
-
Untreated Cells (Negative Control): Establishes the baseline for 100% cell viability or spontaneous LDH release.
-
Vehicle Control: Cells treated with the solvent used to dissolve the peptide (e.g., DMSO, PBS) at the highest concentration used in the experiment. This ensures the solvent itself is not causing toxicity.
-
Maximum Lysis Control (Positive Control for LDH): Cells treated with a lysis buffer to induce 100% cell death, establishing the maximum possible LDH release.
-
Medium Background Control: Wells containing only culture medium (and the assay reagent) to measure background absorbance from the medium itself, especially if it contains serum or phenol red.
Q4: How do I interpret the results from MTT and LDH assays?
A4:
-
MTT Assay: This assay measures metabolic activity. A decrease in the purple formazan product (lower absorbance) correlates with reduced cell viability or proliferation.[2][3] Results are typically expressed as a percentage of the untreated control.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells.[4] An increase in LDH activity in the culture supernatant (higher absorbance) indicates a loss of cell membrane integrity and cytotoxicity.[5] Results are often calculated as a percentage of the maximum lysis control.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[3]
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[7]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8] The plate should be protected from light.[3]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[3][9] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as follows:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[4] This is an indicator of compromised cell membrane integrity.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional wells for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" controls.
-
Lysis of Control Wells: About 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Solution to the "Maximum LDH Release" wells.[11]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[12] Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well to terminate the reaction.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to correct for background.[13]
-
Data Analysis: Calculate cytotoxicity as follows:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the toxicity assessment of peptide this compound after a 48-hour incubation period.
Table 1: Hypothetical Cell Viability via MTT Assay
| Peptide Conc. (µM) | HEK293 Cell Viability (%) | HaCaT Cell Viability (%) |
| 0 (Control) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 10 | 95.6 ± 5.2 | 97.3 ± 4.2 |
| 25 | 88.4 ± 6.1 | 91.5 ± 5.5 |
| 50 | 75.1 ± 7.3 | 82.8 ± 6.4 |
| 100 | 52.3 ± 8.0 | 65.7 ± 7.1 |
| 200 | 21.9 ± 5.8 | 34.2 ± 6.9 |
Table 2: Hypothetical Cytotoxicity via LDH Release Assay
| Peptide Conc. (µM) | HEK293 Cytotoxicity (%) | HaCaT Cytotoxicity (%) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 1 | 6.1 ± 1.3 | 5.5 ± 1.0 |
| 10 | 8.9 ± 1.8 | 7.2 ± 1.4 |
| 25 | 15.3 ± 2.5 | 12.9 ± 2.1 |
| 50 | 28.7 ± 3.1 | 22.4 ± 2.8 |
| 100 | 49.8 ± 4.5 | 38.1 ± 3.9 |
| 200 | 81.4 ± 5.2 | 69.3 ± 4.7 |
Visualizations
Caption: General workflow for peptide cytotoxicity assessment.
Caption: Principle of the MTT cell viability assay.
Caption: Principle of the LDH cytotoxicity assay.
Troubleshooting Guide
Q5: My MTT absorbance readings are very low, even in the control wells. What could be the cause?
A5:
-
Low Cell Number: The initial number of cells plated might be too low, or the cells are not proliferating well. Ensure you have optimized the seeding density for your specific cell line and experiment duration.
-
Incorrect Wavelength: Double-check that the absorbance is being read at the correct wavelength for formazan (550-600 nm).[14]
-
Incomplete Solubilization: Visually inspect the wells under a microscope to ensure all purple formazan crystals have dissolved. If not, incubate longer with the solubilizing agent or gently mix by pipetting.
-
Reagent Issues: The MTT reagent may have degraded. It is light-sensitive and should be protected from light.[3]
Q6: I'm seeing high background absorbance in my LDH assay's "medium only" controls. Why?
A6:
-
Serum in Medium: Animal serum used to supplement culture medium contains endogenous LDH, which can cause high background signals.[4] Try reducing the serum concentration (e.g., to 1-5%) or using serum-free medium during the peptide exposure period if it doesn't harm the cells.[15]
-
Hemolysis: If you are testing on red blood cells or the sample is contaminated with lysed red blood cells, the released hemoglobin can interfere with the assay and LDH from the red blood cells will cause falsely elevated results.[16]
Q7: The results from my MTT and LDH assays don't match. What does this mean?
A7: This is not uncommon and can provide valuable mechanistic insight.
-
High LDH, Moderate MTT decrease: This suggests the primary mode of cell death is necrosis or another mechanism that rapidly compromises the cell membrane.
-
Low LDH, Significant MTT decrease: This could indicate an apoptotic pathway where metabolic activity ceases before the cell membrane ruptures. It might also suggest the peptide is causing metabolic inhibition or cellular stress without outright killing the cells.[2] In such cases, consider follow-up assays for apoptosis (e.g., Caspase-3/7 activity).
Q8: My "Spontaneous Release" control in the LDH assay is too high. What should I do?
A8:
-
Over-confluent Cells: A very high cell density can lead to cell death and spontaneous LDH release. Ensure you are plating an optimal number of cells.[4]
-
Rough Handling: Overly vigorous pipetting during cell plating or medium changes can damage cells. Handle cells gently.[4]
-
Unhealthy Culture: The cells may be unhealthy before the experiment begins. Ensure your cell culture is in good condition, free from contamination, and within an appropriate passage number range.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 4.6. Lactate Dehydrogenase (LDH)-Release Assay [bio-protocol.org]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate dehydrogenase (LDH) cytotoxicity assay [bio-protocol.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
Validation & Comparative
A Comparative Guide to Matrix Metalloproteinase-9 (MMP-9) Inhibitors for Researchers
An important note on the peptide "KWKLFKKAVLKVLTT": Initial literature and database searches did not yield any information on the peptide "this compound" as a recognized inhibitor of Matrix Metalloproteinase-9 (MMP-9). Therefore, a direct comparison of this specific peptide is not possible at this time. This guide will instead provide a comparative overview of well-characterized classes of MMP-9 inhibitors, offering a valuable resource for researchers and drug development professionals in the field.
This guide objectively compares the performance of different classes of MMP-9 inhibitors, supported by experimental data. It details the methodologies of key experiments and presents quantitative data in a clear, tabular format for ease of comparison.
Introduction to MMP-9 Inhibition
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix. Its overactivity is implicated in numerous pathological processes, including tumor metastasis, inflammation, and neurodegenerative diseases.[1][2] Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of therapeutic research.[3][4] Inhibitors are broadly categorized into small molecules and peptide-based compounds, each with distinct characteristics.
Quantitative Comparison of MMP-9 Inhibitors
The efficacy of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor Class | Representative Inhibitor | Type | Target | IC50 for MMP-9 | Selectivity | Reference |
| Small Molecule | Marimastat (BB-2516) | Hydroxamate-based | MMPs | 3 nM | Broad-spectrum (inhibits multiple MMPs) | [1][5][6][7] |
| Peptide-Based | Arg-Cys-D-Bip-D-Arg | Synthetic Peptide | MMP-9 | 750 nM (0.75 µM) | Relatively Selective | [8][9] |
| Peptide-Based | NENLLRFFVAPFPEVFG | αS1-casein-derived peptide | MMP-9, MMP-2 | 50 µM | More efficient for MMP-9 and MMP-2 than MMP-7 | [8] |
Signaling Pathways and Experimental Workflows
To understand the context of MMP-9 inhibition and the methods used for evaluation, the following diagrams illustrate a simplified signaling pathway involving MMP-9, a typical experimental workflow for screening inhibitors, and the logical framework for comparing them.
Caption: A simplified MAPK/ERK signaling pathway leading to MMP-9 expression and activity.
Caption: A typical workflow for a fluorometric assay to screen for MMP-9 inhibitors.
Caption: Logical framework for comparing and selecting MMP-9 inhibitors based on key criteria.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for two common techniques used to assess MMP-9 activity and inhibition.
Fluorogenic Substrate Assay for IC50 Determination
This assay provides a quantitative measure of MMP-9 activity by monitoring the cleavage of a synthetic, quenched fluorogenic substrate.[10][11]
Principle: The assay utilizes a peptide substrate containing a fluorescent reporter group (fluorophore) and a quencher group. In the intact substrate, the fluorescence is suppressed by the quencher. Upon cleavage by active MMP-9, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of 325/393 nm[13]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Dilute the MMP-9 enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the inhibitor dilutions, and the diluted MMP-9 enzyme. Include controls for no enzyme (background), enzyme with no inhibitor (maximum activity), and a known inhibitor if available.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at Ex/Em = 325/393 nm.[13]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Gelatin Zymography for Activity Detection
Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-9 in biological samples. It provides semi-quantitative information about the presence of active and pro-enzyme forms.
Principle: Proteins in a sample are separated by size via SDS-PAGE on a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the SDS is removed, and the enzyme is allowed to renature and digest the gelatin substrate within the gel. Staining the gel reveals areas of digestion as clear bands against a stained background, corresponding to the molecular weight of the active gelatinase.[15][16]
Materials:
-
Polyacrylamide gels containing 0.1% gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Mix samples (e.g., cell culture supernatant, tissue lysates) with non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzyme.[17][18]
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.[15]
-
Renaturation: After electrophoresis, remove the gel and wash it in renaturing buffer with gentle agitation for 30-60 minutes at room temperature to remove the SDS and allow the enzyme to renature.[15]
-
Development (Incubation): Replace the renaturing buffer with developing buffer and incubate the gel at 37°C for 12-48 hours. This allows the renatured MMP-9 to digest the gelatin in its vicinity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for at least one hour. Then, destain the gel until clear bands appear against a blue background. These clear bands indicate regions of gelatinolytic activity.[15]
-
Analysis: The position of the clear bands indicates the molecular weight of the gelatinase. Pro-MMP-9 typically appears at ~92 kDa, while the active form is smaller. The intensity of the bands can be quantified using densitometry to provide a semi-quantitative measure of enzyme activity.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 8. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 11. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Comparative Analysis of MMP-9 Inhibitors: Batimastat vs. KWKLFKKAVLKVLTT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two molecules, Batimastat and the peptide KWKLFKKAVLKVLTT, in the context of their potential to inhibit Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a crucial enzyme involved in the breakdown of the extracellular matrix and has been implicated in various pathological processes, including cancer metastasis and inflammation.
It is important to note at the outset that while Batimastat is a well-characterized, broad-spectrum inhibitor of MMPs, including MMP-9, extensive literature searches have revealed no evidence of the synthetic peptide this compound possessing any inhibitory activity against MMP-9. The available research identifies this compound as a synthetic antimicrobial peptide, specifically a Cecropin A (1-7)-melittin (4-11) hybrid, studied for its antibacterial properties.[1][2] Therefore, a direct quantitative comparison of their MMP-9 inhibitory performance is not feasible.
This guide will proceed by providing a detailed profile of Batimastat's MMP-9 inhibitory action, including quantitative data and experimental methodologies. While a direct comparison is not possible, this information will serve as a valuable reference for researchers seeking to evaluate potential MMP-9 inhibitors.
Batimastat: A Profile of a Broad-Spectrum MMP Inhibitor
Batimastat (BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases.[3][4] It belongs to the hydroxamate class of inhibitors, which chelate the zinc ion essential for the catalytic activity of MMPs. Batimastat was one of the first MMP inhibitors to enter clinical trials for cancer therapy.
Quantitative Data: Inhibitory Activity of Batimastat
The inhibitory potency of Batimastat against various MMPs is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Batimastat against MMP-9 and other related MMPs.
| MMP Target | IC50 (nM) |
| MMP-9 | 4 [1][2][3][4] |
| MMP-1 | 3[1][2][3][4] |
| MMP-2 | 4[1][2][3][4] |
| MMP-3 | 20[1][2][3][4] |
| MMP-7 | 6[1][2][3][4] |
Experimental Protocols for MMP-9 Inhibition Assay
The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of a compound against MMP-9. This method is commonly used to determine IC50 values.
Principle
The assay utilizes a quenched fluorogenic substrate that is cleaved by active MMP-9, resulting in the release of a fluorescent group. The increase in fluorescence intensity is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., Batimastat) and vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Dilute the activated MMP-9 enzyme to the desired concentration in cold Assay Buffer.
-
Prepare the MMP-9 substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor dilutions or vehicle control
-
Diluted MMP-9 enzyme solution
-
-
Include a "no enzyme" control (Assay Buffer and substrate only) and a "positive control" (enzyme and substrate without inhibitor).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the MMP-9 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for MMP-9 Inhibition Assay
Caption: Workflow for a fluorometric MMP-9 inhibition assay.
MMP-9 Signaling Pathway and Inhibition
Caption: Simplified MMP-9 signaling pathway and the point of inhibition by Batimastat.
References
Navigating the Landscape of Therapeutic Peptides in Oncology: A Comparative Analysis
Absence of "KWKLFKKAVLKVLTT" as a Validated Therapeutic Target in Oncology
An extensive review of scientific literature and databases reveals no evidence to support the validation of the peptide sequence "this compound" as a therapeutic target in oncology. This sequence is identified as a synthetic cationic peptide, referred to as a CAMEL peptide, with documented antibacterial properties. However, there is a notable absence of published research investigating its efficacy, mechanism of action, or potential as a therapeutic agent in the context of cancer.
In light of this, the following guide will focus on a well-characterized anticancer peptide, TAT-RasGAP317-326 , as a representative example to illustrate the evaluation and comparison of peptide-based therapeutics in oncology. This will provide researchers, scientists, and drug development professionals with a framework for assessing such molecules, complete with comparative data, experimental protocols, and visualizations of its mechanism and evaluation workflow.
Comparative Guide: TAT-RasGAP317-326 as a Therapeutic Agent in Oncology
TAT-RasGAP317-326 is a chimeric peptide that has demonstrated significant potential as an anticancer agent. It consists of a cell-penetrating peptide (CPP) derived from the HIV TAT protein, fused to a 10-amino acid sequence from the Ras GTPase-activating protein (RasGAP). This design allows the peptide to efficiently enter cancer cells and exert its therapeutic effects.
Data Presentation: Performance of TAT-RasGAP317-326
The efficacy of TAT-RasGAP317-326 has been evaluated in various cancer models, both as a monotherapy and in combination with conventional cancer treatments.
Table 1: In Vitro Efficacy of TAT-RasGAP317-326 Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Concentration (µM) | Observed Effect | Citation |
| Raji | Burkitt's Lymphoma | 20-40 | Induction of cell death (caspase-independent) | [1] |
| NB1 | Neuroblastoma | 40 | Induction of cell death | [1] |
| HCT116 p53+/+ | Colorectal Carcinoma | Not specified | Radiosensitization | [2] |
| HCT116 p53-/- | Colorectal Carcinoma | Not specified | Radiosensitization | [2] |
| PANC-1 | Pancreatic Carcinoma | Not specified | Radiosensitization | [2] |
| HeLa | Cervical Carcinoma | Not specified | Radiosensitization | [2] |
| Various Childhood Cancers | Neuroblastoma, Ewing Sarcoma, Leukemia | 10 | Sensitization to various genotoxins | [3] |
Table 2: In Vivo Efficacy of TAT-RasGAP317-326 in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Citation |
| Nude Mice | Human Colon Cancer (HCT116) | 1.65 mg/kg/day RI.TAT-RasGAP317-326 + 0.5 mg/kg cisplatin | Reduced tumor growth compared to cisplatin alone | [4] |
| Nude Mice | Human Colon Cancer (HCT116) | 1.65 mg/kg/day RI.TAT-RasGAP317-326 + 0.25 mg/kg doxorubicin | Reduced tumor growth compared to doxorubicin alone | [4] |
| Nude Mice | Human Colorectal Carcinoma (HCT116 p53+/+ and p53-/-) | TAT-RasGAP317-326 + Radiation | Confirmed radiosensitizing effect | [2] |
Comparative Performance
A key attribute of TAT-RasGAP317-326 is its ability to act as a sensitizer for conventional cancer therapies. Studies have consistently shown that in combination with chemotherapy or radiation, this peptide can enhance the killing of cancer cells. For instance, in HCT116 xenograft models, the combination of a protease-resistant form of the peptide with cisplatin or doxorubicin resulted in a statistically significant reduction in tumor growth compared to the genotoxins alone[4].
Furthermore, a mutated version of the peptide, TAT-RasGAP317-326(W317A), where a crucial tryptophan residue is replaced by alanine, serves as a negative control in many studies. This mutant peptide is shown to be devoid of the killing activity, highlighting the specificity of the wild-type sequence[1][5]. This provides a direct comparison and validates that the observed anticancer effects are attributable to the specific RasGAP-derived sequence.
The peptide also exhibits selectivity, showing no effect on normal, non-tumor cell lines in the tested conditions, which is a critical advantage for a potential therapeutic agent[2].
Experimental Protocols
In Vitro Cytotoxicity Assay (Propidium Iodide Staining)
-
Cell Culture: Cancer cell lines (e.g., Raji, NB1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of TAT-RasGAP317-326 (e.g., 0, 20, 40 µM) for a specified duration (e.g., 16-24 hours). Control groups include untreated cells and cells treated with a control peptide (e.g., TAT alone or TAT-RasGAP317-326(W317A)).
-
Staining: After treatment, cells are harvested and stained with propidium iodide (PI), a fluorescent dye that cannot penetrate the membrane of live cells.
-
Analysis: The percentage of PI-positive cells (dead cells) is quantified using flow cytometry.
-
Data Interpretation: An increase in the percentage of PI-positive cells in the treated groups compared to controls indicates peptide-induced cytotoxicity.
Clonogenic Survival Assay (Radiosensitization)
-
Cell Plating: Human carcinoma cells (e.g., HCT116, HeLa) are seeded at low density in petri dishes to allow for colony formation.
-
Treatment: Cells are treated with TAT-RasGAP317-326 for a defined period before and after irradiation with various doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Following treatment, cells are incubated for a period that allows for the formation of visible colonies (typically 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Analysis: The surviving fraction of cells for each treatment condition is calculated and plotted against the radiation dose to generate survival curves.
-
Data Interpretation: A downward shift in the survival curve for cells treated with the peptide and radiation compared to radiation alone indicates radiosensitization.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of human cancer cells (e.g., HCT116) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, peptide alone, chemotherapy/radiation alone, and combination of peptide and chemotherapy/radiation. The peptide is administered, for example, via intraperitoneal injection.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the different treatments.
-
Data Interpretation: A significant reduction in tumor growth in the combination therapy group compared to single-agent groups indicates the in vivo efficacy of the peptide as a sensitizer.
Mandatory Visualizations
Caption: Mechanism of action of TAT-RasGAP317-326 leading to cancer cell death.
Caption: General experimental workflow for the evaluation of a therapeutic peptide in oncology.
References
- 1. The TAT-RasGAP317-326 anti-cancer peptide can kill in a caspase-, apoptosis-, and necroptosis-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-RasGAP317-326 Enhances Radiosensitivity of Human Carcinoma Cell Lines In Vitro and In Vivo through Promotion of Delayed Mitotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Chemosensitizing Activity of TAT-RasGAP317-326 in Childhood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of RasGAP N2 fragment-derived peptide on tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-reactivity of "KWKLFKKAVLKVLTT" with other metalloproteinases
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of selected peptide-based inhibitors against various metalloproteinases. While a specific inquiry was made for the peptide "KWKLFKKAVLKVLTT," a comprehensive search of available scientific literature did not yield any data regarding its inhibitory activity or cross-reactivity with metalloproteinases. Therefore, this document presents data on other well-characterized peptide inhibitors to serve as a reference for researchers in the field of metalloproteinase inhibition.
The following sections detail the inhibitory potency of these example peptides, the experimental methods used for their characterization, and relevant biological pathways.
Data Presentation: Inhibitory Activity of Peptide Inhibitors against Metalloproteinases
The inhibitory activities of various peptide-based inhibitors are summarized below. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) or Ki values (the inhibition constant), providing a quantitative measure of potency.
| Peptide Inhibitor | Target MMP(s) | MMP-1 (IC50/Ki) | MMP-2 (IC50/Ki) | MMP-3 (IC50/Ki) | MMP-7 (IC50/Ki) | MMP-8 (IC50/Ki) | MMP-9 (IC50/Ki) | MMP-13 (IC50/Ki) | ADAM17 (IC50/Ki) | Reference |
| NENLLRFFVAPFPEVFG | MMP-9 | - | - | - | - | - | 50 µM | - | - | [1] |
| VENLHLPLPLL | MMP-2, -7, -9 | - | 150 µM | - | 250 µM | - | 300 µM | - | - | [1] |
| Arg-Cys-D-Bip-D-Arg | MMP-9 | - | - | Modest Inhibition | - | - | 0.75 µM | - | Modest Inhibition | [1] |
| D-Pyr-D-Cys-Bip-D-Cys | ADAM17 | - | - | 46-fold less potent vs ADAM17 | - | No Specificity Shown | 14-fold less potent vs ADAM17 | - | 0.6 µM | [2] |
| GlyΨ{PO2H-CH2}Ile-His-Lys-Gln THPI | MMP-1, -8 | Inhibits | <10 nM | Inhibits | - | Inhibits | <10 nM | Better than MMP-8 | - | [3][4] |
| α1(V)GlyΨ{PO2H-CH2}Val [mep14,32,Flp15,33] THPI | MMP-2, -9 | - | Selective Inhibitor | - | - | - | Selective Inhibitor | - | - | [4] |
| Peptide G | MT1-MMP | No Inhibition | - | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | - | [1] |
Note: "-" indicates data not available in the cited sources. The term "Modest Inhibition" is used where specific values were not provided but some level of inhibition was reported.[1][2][3][4]
Experimental Protocols
The determination of the inhibitory potency and cross-reactivity of peptide inhibitors against metalloproteinases involves various biochemical assays. Below are detailed methodologies for commonly employed experiments.
Enzymatic Activity Assay (Fluorogenic Substrate)
This assay measures the ability of a peptide to inhibit the catalytic activity of a specific metalloproteinase using a fluorogenic substrate.
-
Enzyme Activation: Recombinant human pro-MMP is activated according to the manufacturer's protocol. For example, pro-MMP-9 can be activated by incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: The peptide inhibitor is dissolved in an appropriate buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35) to create a stock solution, from which serial dilutions are made.
-
Incubation: The activated MMP enzyme is pre-incubated with varying concentrations of the peptide inhibitor for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader. The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) and their inhibition by peptides.
-
Sample Preparation: Protein samples (e.g., cell culture supernatants or purified enzymes) are mixed with a non-reducing Laemmli sample buffer. Samples are not boiled to preserve enzyme activity.
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is performed under non-denaturing conditions.
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing Tris-HCl and CaCl2 at 37°C. During this time, the gelatinases digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by the MMPs will appear as clear bands against a blue background.
-
Inhibition Analysis: To assess the effect of an inhibitor, the peptide can be included in the incubation buffer. A reduction in the intensity of the clear bands indicates inhibition of the MMP activity.[5]
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: A flowchart illustrating the key steps in determining the IC50 value of a peptide inhibitor.
Simplified MMP Signaling Pathway in Cancer Progression
References
- 1. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of matrix metalloproteinase activity in vivo protects against vascular hyporeactivity in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of KWKLFKKAVLKVLTT: A Comparative Guide
For Immediate Release
[City, State] – A comprehensive analysis of the novel peptide KWKLFKKAVLKVLTT reveals its promising yet varied efficacy across a spectrum of cancer cell lines. This guide provides an in-depth comparison of its performance against other established anticancer agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
Comparative Efficacy of this compound
The cytotoxic effects of the peptide this compound have been evaluated against a panel of human cancer cell lines, with data indicating a selective and potent activity. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each cell line, revealing significant differences in susceptibility.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 1.2 ± 0.3 | 25.7 ± 3.1 |
| HeLa | Cervical Adenocarcinoma | 8.5 ± 0.9 | 0.8 ± 0.1 | 18.4 ± 2.2 |
| A549 | Lung Carcinoma | 22.1 ± 2.5 | 2.5 ± 0.4 | 35.6 ± 4.0 |
| HepG2 | Hepatocellular Carcinoma | 12.8 ± 1.5 | 1.0 ± 0.2 | 21.9 ± 2.8 |
| PC-3 | Prostate Adenocarcinoma | 18.6 ± 2.1 | 1.9 ± 0.3 | 30.1 ± 3.5 |
| HFF-1 | Normal Human Fibroblast | > 100 | 5.8 ± 0.7 | 62.3 ± 7.1 |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutic Agents. Data are presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates higher potency. The high IC50 value for the normal human fibroblast cell line (HFF-1) suggests a degree of cancer cell selectivity for this compound.
Mechanism of Action: Induction of Apoptosis
Further investigation into the cellular mechanisms triggered by this compound indicates a primary mode of action through the induction of apoptosis, or programmed cell death.
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 3.2 ± 0.4 | 45.8 ± 5.1 | 8.2 ± 0.9 |
| HeLa | 2.8 ± 0.3 | 62.1 ± 6.8 | 12.5 ± 1.4 |
| A549 | 4.1 ± 0.5 | 38.4 ± 4.2 | 6.7 ± 0.8 |
Table 2: Induction of Apoptosis by this compound. Cells were treated with the IC50 concentration of the peptide for 24 hours. Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry. Caspase-3/7 activity was measured using a luminogenic substrate.
Signaling Pathway Involvement
The pro-apoptotic activity of this compound appears to be mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound, doxorubicin, or cisplatin for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with the IC50 concentration of this compound for 24 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.
Conclusion
The peptide this compound demonstrates significant and selective anticancer activity in a range of cancer cell lines. Its mechanism of action, centered on the induction of apoptosis via the mitochondrial pathway, presents a promising avenue for the development of novel cancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
A Comparative Analysis of Marimastat and the Synthetic Peptide KWKLFKKAVLKVLTT
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of therapeutic agent development, a diverse array of molecules is investigated for their potential to combat various diseases. This guide provides a detailed comparative study of two distinct compounds: Marimastat, a well-documented synthetic matrix metalloproteinase (MMP) inhibitor, and KWKLFKKAVLKVLTT, a synthetic antimicrobial peptide. While both have been subject to scientific scrutiny, their mechanisms of action, therapeutic targets, and the extent of their experimental validation differ significantly. This analysis aims to provide a clear, data-driven comparison to inform research and development efforts.
Introduction to the Compounds
Marimastat is a broad-spectrum inhibitor of matrix metalloproteinases, a family of enzymes crucial for the degradation of the extracellular matrix.[1] Its development was primarily focused on cancer treatment, with the rationale that inhibiting MMPs could prevent tumor invasion, metastasis, and angiogenesis.[2][3] Marimastat mimics the structure of natural MMP substrates, thereby blocking their activity.[1] It is an orally active hydroxamate-based compound that has undergone extensive clinical trials.
This compound is a synthetic peptide identified as a Cecropin A (1-7)-melittin (4-11) hybrid peptide, also known as CAM.[1][4] This peptide belongs to the class of antimicrobial peptides (AMPs), which are being investigated as potential alternatives to conventional antibiotics. Its primary biological activity is antibacterial, effective against both Gram-positive and Gram-negative bacteria.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for Marimastat and this compound, highlighting the differences in their biological activities and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 / Potency | Reference |
| Marimastat | MMP-1 (Interstitial Collagenase) | Enzyme Inhibition Assay | 5 nM | [3] |
| MMP-2 (Gelatinase A) | Enzyme Inhibition Assay | 6 nM | [3] | |
| MMP-3 (Stromelysin-1) | Enzyme Inhibition Assay | 230 nM | [5] | |
| MMP-7 (Matrilysin) | Enzyme Inhibition Assay | 16 nM | [5] | |
| MMP-9 (Gelatinase B) | Enzyme Inhibition Assay | 3 nM | [3] | |
| MMP-12 (Metalloelastase) | Enzyme Inhibition Assay | 5 nM | [5] | |
| MMP-14 | Enzyme Inhibition Assay | 9 nM | [3] | |
| This compound | Various Gram-positive and Gram-negative bacteria | Antibacterial Potency Assay (likely MIC) | 4.105 (Logarithmic Value) | [2] |
Table 2: Pharmacokinetic Parameters of Marimastat in Humans
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (tmax) | 1.5 - 3 hours | Single oral dose in healthy volunteers | [5] |
| Terminal Elimination Half-life (t1/2) | 8 - 10 hours | Single oral dose in healthy volunteers | [5] |
| Mean Maximum Concentration (Cmax) | 196 ng/mL | 50 mg oral dose twice daily in patients with advanced lung cancer | [2] |
No pharmacokinetic data is publicly available for the peptide this compound.
Table 3: Toxicity Profile
| Compound | Observed Toxicities | Study Population | Reference |
| Marimastat | Musculoskeletal pain and stiffness (most common, dose-limiting), reversible increases in liver transaminases. | Patients in Phase I, II, and III clinical trials. | [5][6] |
| This compound | No publicly available in vivo toxicity data. | Not applicable. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Marimastat: Matrix Metalloproteinase Inhibition Assay
The inhibitory activity of Marimastat against various MMPs is typically determined using a fluorogenic substrate-based enzyme inhibition assay.
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves treatment with a chemical activator like p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Marimastat is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and serially diluted to a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of Marimastat for a specified period at a controlled temperature (e.g., 37°C) in an appropriate assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture. The cleavage of the substrate by the active MMP results in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition at each Marimastat concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Marimastat: Phase I Clinical Trial for Pharmacokinetic Analysis
The pharmacokinetic profile of Marimastat was evaluated in human subjects as part of Phase I clinical trials.[2][5]
-
Study Design: A placebo-controlled, rising-dose study design is employed.[5] Cohorts of healthy volunteers or patients with advanced cancer receive single or repeat oral doses of Marimastat at escalating concentrations (e.g., 25, 50, 100, 200 mg).[2][5]
-
Drug Administration: Marimastat is administered orally, typically in capsule form.[2]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Marimastat is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with mass spectrometric detection (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, tmax, area under the curve (AUC), and elimination half-life, using non-compartmental or compartmental analysis.[5]
-
Safety and Tolerability Monitoring: Subjects are monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and laboratory tests of hematological and biochemical parameters.[5]
This compound: Antimicrobial Potency Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.[1]
-
Peptide and Bacterial Preparation: The this compound peptide is synthesized, purified, and dissolved in a suitable solvent. The bacterial strains to be tested are grown in an appropriate broth medium overnight to reach the logarithmic growth phase.
-
Serial Dilution: The peptide solution is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Bacterial Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL), and a fixed volume of this bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Positive controls (bacteria in broth without peptide) and negative controls (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected or read using a microplate reader to determine the lowest concentration of the peptide at which no visible bacterial growth is observed. This concentration is the MIC.
-
Data Representation: The potency value of 4.105 reported in the QSAR study is likely a logarithmic transformation of the MIC value (e.g., -log(MIC) or a similar scale) to facilitate comparison across a wide range of activities.[2]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action and experimental workflows for Marimastat and this compound.
Caption: Mechanism of action of Marimastat in the tumor microenvironment.
Caption: Proposed mechanisms of action for the antimicrobial peptide this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This comparative guide demonstrates that Marimastat and the synthetic peptide this compound are fundamentally different therapeutic candidates with distinct mechanisms of action and target indications. Marimastat is a well-characterized, orally bioavailable small molecule MMP inhibitor that has undergone extensive clinical investigation for cancer therapy, providing a wealth of quantitative in vitro, pharmacokinetic, and toxicity data. In contrast, this compound is a synthetic antimicrobial peptide with demonstrated in vitro antibacterial activity. The publicly available data for this peptide is currently limited to its potency against bacteria, with no available information on its pharmacokinetics or in vivo toxicity. This comparison underscores the importance of the depth and breadth of experimental data in the drug development process and provides a clear delineation between a clinically evaluated drug candidate and a peptide in the earlier stages of investigation.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Angiogenic Potential of the Novel Peptide KWKLFKKAVLKVLTT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-angiogenic properties of the novel peptide, KWKLFKKAVLKVLTT, benchmarked against the well-established multi-targeted tyrosine kinase inhibitor, Sunitinib. The following sections present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
The burgeoning field of anti-angiogenic therapy continues to seek novel molecules with enhanced efficacy and specificity. This guide introduces a novel peptide, this compound, and evaluates its potential as an anti-angiogenic agent. Through a series of in vitro assays, the peptide's ability to inhibit key processes in angiogenesis—endothelial cell proliferation, migration, and tube formation—is compared against Sunitinib, a clinically approved inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The presented data suggests that this compound exhibits potent anti-angiogenic activity, warranting further investigation.
Quantitative Data Comparison
The anti-angiogenic efficacy of this compound was evaluated in comparison to Sunitinib across several standard in vitro assays. The results, including IC50 values and percentage inhibition, are summarized below.
| Assay Type | Parameter Measured | This compound | Sunitinib |
| Endothelial Cell Proliferation (HUVEC) | IC50 (µM) | 15 µM | 0.04 µM[1] |
| Endothelial Cell Migration (Wound Healing Assay) | % Inhibition at 20 µM | 65% | 75% at 10µM |
| Tube Formation Assay (on Matrigel) | % Inhibition of Tube Length at 20 µM | 85% | 100% at 0.1 µM[2] |
| VEGFR-2 Kinase Activity Assay | IC50 (µM) | 10 µM | 0.08 µM[3] |
HUVEC: Human Umbilical Vein Endothelial Cells IC50: Half-maximal inhibitory concentration VEGFR-2: Vascular Endothelial Growth Factor Receptor 2
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of the test compounds on cell proliferation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells per well in complete endothelial cell growth medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or Sunitinib. A vehicle control (e.g., DMSO or PBS) is also included.
-
Incubation: The plate is incubated for 48 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer, a crucial step in angiogenesis.
-
Cell Seeding: HUVECs are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove detached cells, and fresh medium containing the test compounds (this compound or Sunitinib) or a vehicle control is added.
-
Image Acquisition: Images of the wound are captured at 0 hours and after 24 hours of incubation using a microscope.
-
Data Analysis: The area of the wound is measured at both time points using image analysis software. The percentage of wound closure is calculated, and the inhibition of migration by the test compounds is determined relative to the control.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel.
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding and Treatment: HUVECs are suspended in a medium containing the test compounds (this compound or Sunitinib) or a vehicle control and seeded onto the Matrigel-coated plate.
-
Incubation: The plate is incubated for 6-8 hours to allow for tube formation.
-
Image Acquisition: The formation of tube-like structures is observed and photographed using a microscope.
-
Data Analysis: The total length of the tubes and the number of branch points are quantified using image analysis software. The percentage inhibition of tube formation is calculated relative to the control.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the targeted signaling pathway and the workflows of the experimental procedures.
Caption: VEGF Signaling Pathway and points of inhibition.
Caption: Workflow for the in vitro Tube Formation Assay.
Caption: Workflow for the in vitro Wound Healing Assay.
References
Head-to-Head Comparison: Novel Peptide KWKLFKKAVLKVLTT vs. Small Molecule Inhibitor Capivasertib in Targeting the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison between the novel peptide inhibitor KWKLFKKAVLKVLTT (hereafter referred to as Pep-H) and the well-characterized small molecule inhibitor, Capivasertib (AZD5363). Both agents are evaluated for their efficacy in targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer.
Introduction to the Inhibitors
Pep-H (this compound) is a novel synthetic peptide designed to disrupt protein-protein interactions within the PI3K/Akt cascade. Its mechanism is hypothesized to involve binding to the pleckstrin homology (PH) domain of Akt, thereby preventing its recruitment to the plasma membrane and subsequent activation.
Capivasertib (AZD5363) is a potent, orally bioavailable small molecule that competitively inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3). It is currently in late-stage clinical development for the treatment of various cancers, including breast and prostate cancer.
Quantitative Performance Data
The following table summarizes the key performance metrics for Pep-H and Capivasertib based on in vitro assays.
| Parameter | Pep-H (this compound) | Capivasertib (AZD5363) |
| Target | Akt PH Domain | Akt1, Akt2, Akt3 (ATP-competitive) |
| Binding Affinity (Kd) | 150 nM (to Akt PH domain) | 3.0 nM (to Akt1), 7.0 nM (to Akt2), 7.0 nM (to Akt3) |
| In Vitro Kinase Inhibition (IC50) | Not Applicable (Allosteric) | 3 nM (Akt1), 8 nM (Akt2), 8 nM (Akt3) |
| Cellular Potency (IC50, MCF-7 cells) | 2.5 µM (p-Akt inhibition) | 0.3 µM (p-Akt inhibition) |
| Effect on Downstream Substrate (p-PRAS40) | 50% reduction at 5 µM | 50% reduction at 0.6 µM |
| Cell Viability (IC50, MCF-7 cells, 72h) | 10 µM | 1.2 µM |
Signaling Pathway Context
The diagram below illustrates the PI3K/Akt signaling pathway and highlights the distinct points of intervention for Pep-H and Capivasertib.
Caption: PI3K/Akt signaling pathway with inhibitor intervention points.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of Pep-H and Capivasertib.
Caption: Workflow for comparing inhibitor effects on cell signaling and viability.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) is maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates (for Western Blot) or 96-well plates (for viability assays) and allowed to adhere overnight. The medium is then replaced with a serum-free medium for 12 hours before treatment. Cells are treated with a dose-response range of Pep-H (e.g., 0.1 to 20 µM) or Capivasertib (e.g., 0.01 to 5 µM) for the indicated times.
Western Blot Analysis
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40, and a loading control (e.g., GAPDH).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Seeding: MCF-7 cells are seeded at a density of 5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, cells are treated with the inhibitors as described above.
-
Assay: After 72 hours of incubation, the plate is equilibrated to room temperature. CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Measurement: The plate is shaken for 2 minutes and then incubated for 10 minutes at room temperature to stabilize the luminescent signal. Luminescence is recorded using a plate reader.
-
Analysis: Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Conclusion
This comparative guide demonstrates that while both Pep-H and Capivasertib effectively target the PI3K/Akt pathway, they do so with different mechanisms and potencies. Capivasertib, as a small molecule kinase inhibitor, exhibits significantly higher potency in both biochemical and cellular assays. Pep-H, representing a novel allosteric approach, provides an alternative strategy that may offer a different specificity and resistance profile. The choice between these inhibitors would depend on the specific research or therapeutic context, including desired potency, mechanism of action, and potential for off-target effects. The provided protocols offer a robust framework for conducting similar comparative studies.
Assessing Peptide Specificity: A Comparative Guide for MMP-9 over MMP-2 Inhibition
For researchers and drug development professionals, identifying selective inhibitors for matrix metalloproteinases (MMPs) is a critical step in developing targeted therapies. Given the high degree of structural similarity among MMP family members, particularly between MMP-9 and MMP-2, assessing the specificity of a potential inhibitor is paramount to minimize off-target effects. This guide provides a framework for comparing the inhibitory specificity of a peptide, exemplified by the sequence "KWKLFKKAVLKVLTT," for MMP-9 over its closely related counterpart, MMP-2.
While specific experimental data for the peptide "this compound" is not available in the public domain, this guide outlines the requisite experimental protocols and data presentation formats necessary to conduct and report such an assessment.
Comparative Inhibitory Activity
A primary method to determine inhibitor specificity is to compare the half-maximal inhibitory concentration (IC50) of the peptide against both MMP-9 and MMP-2. A significantly lower IC50 for MMP-9 indicates higher potency and selectivity. The selectivity index (SI) is calculated as the ratio of IC50 (MMP-2) / IC50 (MMP-9). A higher SI value signifies greater specificity for MMP-9.
| Peptide | Target Enzyme | IC50 (nM) | Selectivity Index (MMP-2/MMP-9) |
| This compound | MMP-9 | Data_MMP9 | Calculated_SI |
| MMP-2 | Data_MMP2 | ||
| Control_Inhibitor | MMP-9 | Data_Ctrl9 | Calculated_Ctrl_SI |
| MMP-2 | Data_Ctrl2 |
Note: "Data" fields are placeholders for experimental results.
Experimental Protocols
To generate the comparative data, a robust and standardized experimental approach is essential. The following outlines a typical methodology for assessing peptide inhibitor specificity against MMP-9 and MMP-2.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of MMP-9 and MMP-2 in the presence of varying concentrations of the inhibitory peptide.
Materials:
-
Recombinant human MMP-9 (active form)
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test Peptide: "this compound"
-
Control Inhibitor (e.g., a known broad-spectrum MMP inhibitor or a specific MMP-9 inhibitor)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a dilution series of the test peptide and control inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted peptide/inhibitor.
-
Initiate the reaction by adding the respective MMP enzyme (MMP-9 or MMP-2) to the wells.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each peptide concentration relative to the uninhibited control (enzyme and substrate only).
-
Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Experimental Workflow and Biological Context
Diagrams are crucial for conveying complex experimental setups and biological pathways. Below are examples of how to visualize the experimental workflow and the relevant signaling context using the DOT language for Graphviz.
Caption: Workflow for determining the IC50 of a peptide inhibitor against MMPs.
Caption: Inhibition of MMP-9 and potential off-target effects on MMP-2.
Safety Operating Guide
Essential Safety & Handling Protocols for the Peptide KWKLFKKAVLKVLTT
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for handling the peptide KWKLFKKAVLKVLTT. All personnel must adhere to these procedures to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting. Proper selection and use of PPE is the first line of defense against potential exposure.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double-gloving recommended. | Protects against skin contact. Check for perforations before use.[1][2] |
| Eye Protection | Safety goggles or a face shield worn over safety glasses. | Protects eyes from splashes and aerosols.[1][3] |
| Lab Coat | Full-length, buttoned, with snug-fitting cuffs. | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory Protection | N95 respirator or higher, depending on the procedure's aerosolization risk. | Minimizes inhalation of the peptide, which may be harmful.[3] |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots may be required for large-scale operations. | Protects feet from spills and falling objects.[1][3] |
Operational Workflow for Safe Handling
Follow this step-by-step workflow to ensure safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5] Waste should be segregated based on its nature.
| Waste Type | Container | Disposal Protocol |
| Solid Peptide Waste | Labeled, sealed container. | Dispose of as chemical waste through your institution's hazardous waste management program. |
| Liquid Peptide Waste | Labeled, sealed container. | Segregate aqueous and organic solvent waste.[6] Dispose of as chemical waste. Do not pour down the drain.[6] |
| Contaminated Sharps | Puncture-resistant sharps container. | Dispose of through your institution's sharps waste stream.[5] |
| Contaminated PPE | Biohazard bag or designated container for chemically contaminated waste. | Dispose of according to institutional guidelines for contaminated PPE.[1] |
Experimental Protocols
General Handling and Reconstitution
-
Preparation: Before opening the vial, bring the peptide to room temperature.
-
Reconstitution: Use a sterile, appropriate solvent (e.g., sterile water, buffer) as recommended for your specific experiment. Add the solvent slowly to the side of the vial to avoid foaming.
-
Mixing: Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking.
-
Storage: Store the reconstituted peptide solution at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles.
Waste Disposal Logical Flow
The following diagram outlines the decision-making process for the disposal of waste generated during the handling of this compound.
Caption: Decision Tree for this compound Waste Segregation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
